DL-AP4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOQBQRIEWHWBT-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CP(=O)(O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945733 | |
| Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23052-81-5 | |
| Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23052-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-phosphonobutyric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023052815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Amino-4-phosphonobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L(+)-2-Amino-4-phosphonobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8M58SS68H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Advent of a Group III mGluR Pioneer: A Technical History of (2S)-2-amino-4-phosphonobutanoic Acid (L-AP4)
For Immediate Release
MÅLØV, Denmark – A foundational tool in the study of metabotropic glutamate receptors (mGluRs), (2S)-2-amino-4-phosphonobutanoic acid, commonly known as L-AP4, has played a pivotal role in elucidating the function of a specific subclass of these receptors. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and key experimental methodologies associated with L-AP4.
Discovery and Historical Context
The journey of L-AP4 from a novel synthesized amino acid to a key pharmacological probe began with early investigations into the effects of glutamate analogs on the central nervous system. A landmark 1992 study by Thomsen and colleagues provided a crucial piece of the puzzle by demonstrating that L-AP4 inhibited forskolin-stimulated cyclic AMP (cAMP) production in baby hamster kidney (BHK) cells transfected with the type IV metabotropic glutamate receptor (mGluR4)[1]. This finding was instrumental in establishing that mGluR4 is negatively coupled to the adenylyl cyclase cascade and suggested that this receptor was the presynaptic L-AP4 receptor that had been previously described functionally[1]. This work solidified L-AP4's identity as a potent and selective agonist for what would become known as the group III metabotropic glutamate receptors.
Enantioselective Synthesis
The precise stereochemistry of L-AP4 is critical for its biological activity. An established method for the enantioselective synthesis of L-AP4 proceeds from protected L-vinylglycine[2][3].
Experimental Protocol: Synthesis of L-AP4 from Protected L-Vinylglycine
Materials:
-
Protected L-vinylglycine derivative
-
Phosphorus-containing reagent (e.g., dialkyl phosphite)
-
Radical initiator (e.g., AIBN)
-
Appropriate solvents (e.g., toluene, ethanol)
-
Reagents for deprotection (e.g., HCl)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Radical Addition: A solution of the protected L-vinylglycine derivative and a dialkyl phosphite in a suitable solvent (e.g., toluene) is heated in the presence of a radical initiator. The reaction mixture is typically refluxed for several hours to ensure complete reaction.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Purification of the Intermediate: Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the protected L-AP4 derivative.
-
Deprotection: The protecting groups are removed by acid hydrolysis (e.g., refluxing with concentrated HCl).
-
Isolation and Purification of L-AP4: The final product, L-AP4, is isolated and purified by crystallization or ion-exchange chromatography.
-
Characterization: The structure and purity of the synthesized L-AP4 are confirmed by spectroscopic methods such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry, and its stereochemical integrity is verified by polarimetry.
Pharmacological Profile: A Selective Group III mGluR Agonist
L-AP4 exhibits high selectivity for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8[4][5]. Its potency, however, varies across these subtypes.
Quantitative Pharmacological Data
| Receptor Subtype | Agonist Potency (EC₅₀, µM) |
| mGluR4 | 0.1 - 0.13[5] |
| mGluR6 | 1.0 - 2.4[5] |
| mGluR7 | 249 - 337[5] |
| mGluR8 | 0.29[5] |
Table 1: Agonist potency (EC₅₀) of L-AP4 at human group III metabotropic glutamate receptor subtypes.
Key Experimental Methodologies
The characterization of L-AP4's activity has relied on a variety of sophisticated experimental techniques.
Radioligand Binding Assay
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. A detailed protocol for a [³H]L-AP4 binding assay is outlined below.
Materials:
-
Cell membranes expressing the mGluR of interest (e.g., from transfected CHO cells)
-
[³H]L-AP4 (radioligand)
-
Unlabeled L-AP4 or other competing ligands
-
Binding buffer (e.g., 30 mM HEPES, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Cells expressing the target mGluR are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the binding buffer.
-
Assay Setup: The assay is typically performed in 96-well plates. For saturation binding, increasing concentrations of [³H]L-AP4 are added to a fixed amount of membrane protein. For competition binding, a fixed concentration of [³H]L-AP4 is incubated with varying concentrations of the unlabeled competitor.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium[6].
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold washing buffer to remove any non-specifically bound radioligand[6].
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The data from saturation binding experiments are used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Data from competition binding experiments are used to calculate the inhibitory constant (Ki) of the competing ligand.
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of L-AP4 to inhibit the production of cAMP, a key second messenger in the signaling pathway of group III mGluRs.
Materials:
-
Cells expressing the target group III mGluR (e.g., BHK or CHO cells)
-
Forskolin (an adenylyl cyclase activator)
-
L-AP4
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Cell Culture and Treatment: Cells are cultured to an appropriate density and then pre-incubated with L-AP4 at various concentrations.
-
Stimulation: The cells are then stimulated with forskolin to activate adenylyl cyclase and induce cAMP production.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a commercially available cAMP assay kit.
-
Data Analysis: The results are typically expressed as the percentage of inhibition of forskolin-stimulated cAMP production. Dose-response curves are generated to determine the EC₅₀ of L-AP4.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effects of L-AP4 on ion channel activity and synaptic transmission in neurons.
Materials:
-
Brain slices (e.g., hippocampal or cortical) from an appropriate animal model
-
Artificial cerebrospinal fluid (aCSF)
-
Recording electrodes filled with internal solution
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system for drug application
Procedure:
-
Slice Preparation: Thin brain slices are prepared using a vibratome and maintained in oxygenated aCSF.
-
Neuron Identification: A single neuron is visualized under a microscope, and a recording electrode is carefully brought into contact with the cell membrane.
-
Whole-Cell Configuration: A high-resistance seal is formed between the electrode and the cell membrane, and the membrane patch under the electrode is ruptured to gain electrical access to the cell's interior.
-
Recording: The neuron is voltage-clamped at a specific holding potential, and synaptic currents or voltage-gated currents are recorded.
-
L-AP4 Application: L-AP4 is applied to the slice via the perfusion system, and changes in the recorded currents are measured.
-
Data Analysis: The effects of L-AP4 on synaptic transmission (e.g., amplitude and frequency of postsynaptic currents) or on specific ion channels are quantified and analyzed.
Signaling Pathways
Activation of group III mGluRs by L-AP4 initiates a cascade of intracellular events, primarily through the coupling to Gᵢ/ₒ proteins[4][7]. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP and reduced protein kinase A (PKA) activity[8]. Beyond this canonical pathway, group III mGluRs can also modulate the activity of various ion channels[7][8].
L-AP4 Signaling via mGluR4
L-AP4 Signaling via mGluR8
References
- 1. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-(+)-2-Amino-4-thiophosphonobutyric acid (L-thioAP4), a new potent agonist of group III metabotropic glutamate receptors: increased distal acidity affords enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of metabotropic glutamate receptor 8 in neuropsychiatric and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
L-AP4 Glutamate Receptor Subtype Selectivity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the subtype selectivity of the group III metabotropic glutamate receptor (mGluR) agonist, L-2-amino-4-phosphonobutyric acid (L-AP4). It includes quantitative data on its activity at mGluR subtypes, comprehensive experimental protocols for assessing its selectivity, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to L-AP4 and Group III mGlu Receptors
L-2-amino-4-phosphonobutyric acid (L-AP4) is a conformationally flexible analog of the neurotransmitter glutamate. It is a highly selective agonist for group III metabotropic glutamate receptors, which includes four subtypes: mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][3][4] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the inhibitory G-proteins, Gi and Go.[5] Group III mGluRs are predominantly located on presynaptic terminals, where they function as autoreceptors or heteroceptors to modulate neurotransmitter release. Their role in regulating synaptic transmission has made them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders. Understanding the subtype selectivity of ligands like L-AP4 is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.
Quantitative Analysis of L-AP4 Subtype Selectivity
The subtype selectivity of L-AP4 is primarily defined by its potency (EC50) and binding affinity (Ki) at each of the four group III mGluR subtypes. The following tables summarize the available quantitative data for L-AP4.
Table 1: Potency (EC50) of L-AP4 at Group III mGlu Receptor Subtypes
| Receptor Subtype | EC50 (µM) | Source(s) |
| mGluR4 | 0.1 - 0.13 | [2][3][4] |
| mGluR6 | 1.0 - 2.4 | [2][3][4] |
| mGluR7 | 249 - 337 | [2][3][4] |
| mGluR8 | 0.29 | [2][3] |
Table 2: Binding Affinity (Ki) of L-AP4 at Group III mGlu Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand | Source(s) |
| mGluR4a | 441 | [3H]-L-AP4 | [1] |
| mGluR6 | Not explicitly found | - | |
| mGluR7 | Not explicitly found | - | |
| mGluR8 | Not explicitly found | - |
Signaling Pathway of Group III mGlu Receptors
Activation of group III mGluRs by an agonist like L-AP4 initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This canonical pathway is illustrated below.
Caption: Gi/Go Signaling Pathway of Group III mGluRs.
Experimental Protocols
The determination of L-AP4's subtype selectivity relies on a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of an unlabeled ligand (L-AP4) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[6][7][8][9][10]
Objective: To determine the binding affinity (Ki) of L-AP4 for each group III mGluR subtype.
Materials:
-
Membrane preparations from cells stably expressing a single subtype of mGluR (mGluR4, mGluR6, mGluR7, or mGluR8).
-
Radiolabeled ligand (e.g., [3H]-L-AP4 or another suitable group III mGluR radioligand).
-
Unlabeled L-AP4.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target mGluR subtype in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand.
-
A range of concentrations of unlabeled L-AP4 (typically from 10^-10 M to 10^-3 M).
-
For determining non-specific binding, add a high concentration of a non-radiolabeled ligand (e.g., 1 mM L-glutamate).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of L-AP4.
-
Determine the IC50 value (the concentration of L-AP4 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation by an agonist.[5][6] It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Objective: To determine the potency (EC50) and efficacy (Emax) of L-AP4 in activating G-proteins coupled to group III mGluRs.
Materials:
-
Membrane preparations from cells expressing a single subtype of mGluR.
-
[35S]GTPγS.
-
L-AP4.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
Glass fiber filters.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane and Reagent Preparation: Prepare membrane homogenates as described for the radioligand binding assay. Prepare a stock solution of [35S]GTPγS and a range of concentrations of L-AP4.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
GDP (to ensure G-proteins are in their inactive state).
-
A range of concentrations of L-AP4.
-
Membrane preparation.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiation of Reaction: Start the reaction by adding a fixed concentration of [35S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of the log concentration of L-AP4.
-
Use non-linear regression to fit a sigmoidal dose-response curve to the data.
-
Determine the EC50 value (the concentration of L-AP4 that produces 50% of the maximal response) and the Emax (the maximum stimulation of [35S]GTPγS binding).
-
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology allows for the functional measurement of the effects of L-AP4 on ion channel activity or synaptic transmission in individual neurons or cells expressing mGluRs.[1][4][11]
Objective: To measure the functional consequences of group III mGluR activation by L-AP4, such as the inhibition of voltage-gated calcium channels or the modulation of synaptic currents.
Materials:
-
Cultured neurons or acute brain slices.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller.
-
Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured cells.
-
Intracellular (pipette) solution.
-
L-AP4.
Procedure:
-
Preparation of Cells/Slices: Prepare acute brain slices or cultured neurons for recording. Place the preparation in the recording chamber on the microscope stage and perfuse with aCSF or extracellular solution.
-
Pipette Fabrication and Filling: Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ. Fill the pipette with the appropriate intracellular solution.
-
Obtaining a Gigaseal and Whole-Cell Configuration:
-
Under visual guidance, carefully approach a neuron with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration, which allows electrical access to the cell's interior.
-
-
Recording:
-
In voltage-clamp mode, hold the cell at a specific membrane potential and record the currents flowing across the membrane.
-
Obtain a stable baseline recording.
-
Apply L-AP4 to the bath at various concentrations.
-
Record the changes in the current in response to L-AP4 application. For example, to measure the effect on calcium channels, a voltage step protocol would be used to elicit calcium currents before and after L-AP4 application.
-
-
Data Analysis:
-
Measure the amplitude of the recorded currents before, during, and after L-AP4 application.
-
Construct a dose-response curve by plotting the percentage of inhibition or potentiation of the current as a function of the L-AP4 concentration.
-
Determine the EC50 value for the functional effect of L-AP4.
-
Experimental Workflow for Subtype Selectivity Profiling
A typical workflow for characterizing the subtype selectivity of a compound like L-AP4 involves a tiered approach, starting with binding assays to determine affinity and progressing to functional assays to assess potency and efficacy.
Caption: Experimental Workflow for GPCR Agonist Selectivity.
Conclusion
L-AP4 is a valuable pharmacological tool for studying the function of group III metabotropic glutamate receptors. Its selectivity profile, characterized by high potency at mGluR4 and mGluR8, moderate potency at mGluR6, and significantly lower potency at mGluR7, allows for the differential activation of these receptor subtypes in various experimental systems. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced pharmacology of L-AP4 and other group III mGluR ligands. A thorough understanding of subtype selectivity, obtained through a combination of binding and functional assays, is essential for advancing our knowledge of mGluR biology and for the development of novel therapeutics targeting this important receptor family.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
An In-depth Technical Guide to the Mechanism of Action of (2S)-2-amino-4-phosphonobutanoic acid (L-AP4)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-amino-4-phosphonobutanoic acid, commonly known as L-AP4, is a pivotal pharmacological tool in the study of glutamatergic neurotransmission. As a selective agonist for group III metabotropic glutamate receptors (mGluRs), L-AP4 plays a crucial role in the modulation of synaptic plasticity and neuronal excitability. Its primary mechanism of action involves the activation of presynaptic mGluRs, leading to the inhibition of neurotransmitter release. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of L-AP4, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.
Introduction
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its receptors are broadly classified into ionotropic and metabotropic receptors. Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal activity over a slower time course than their ionotropic counterparts. L-AP4 is a structural analog of glutamate that exhibits high selectivity for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are predominantly located on presynaptic terminals, where they function as autoreceptors and heteroreceptors to regulate the release of glutamate and other neurotransmitters, such as GABA.[3] The inhibitory effect of L-AP4 on synaptic transmission makes it a valuable compound for investigating the physiological roles of group III mGluRs and for exploring their therapeutic potential in various neurological and psychiatric disorders.
Molecular Mechanism of Action
The primary mechanism of action of L-AP4 involves the activation of group III metabotropic glutamate receptors, which are negatively coupled to adenylyl cyclase through inhibitory G-proteins (Gi/o).[4][5] This interaction initiates a signaling cascade that ultimately leads to a reduction in neurotransmitter release from the presynaptic terminal.
Receptor Binding and G-Protein Activation
L-AP4 binds to the large extracellular N-terminal domain of group III mGluRs.[5] This binding event induces a conformational change in the receptor, facilitating the coupling and activation of a pertussis toxin-sensitive Gi/o protein. The activated Gαi/o subunit dissociates from the Gβγ dimer.
Downstream Signaling Pathway
The dissociated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] Reduced cAMP levels result in decreased activity of protein kinase A (PKA). PKA is known to phosphorylate various presynaptic proteins involved in the neurotransmitter release machinery, including voltage-gated calcium channels. The Gβγ subunit can also directly modulate the activity of voltage-gated Ca2+ channels, leading to their inhibition.
Presynaptic Inhibition
The culmination of this signaling cascade is a reduction in calcium influx into the presynaptic terminal upon the arrival of an action potential. Since neurotransmitter release is a calcium-dependent process, this reduction in intracellular calcium concentration leads to a decrease in the release of glutamate or other neurotransmitters into the synaptic cleft. This presynaptic inhibition is the hallmark of L-AP4's action and is responsible for its observed effects on synaptic transmission and plasticity.
Quantitative Data
The affinity and potency of L-AP4 for group III mGluR subtypes have been characterized in various studies. The following tables summarize the available quantitative data.
| Receptor Subtype | EC50 (μM) | Reference |
| mGluR4 | 0.1 - 0.13 | [1][2] |
| mGluR6 | 1.0 - 2.4 | [1][2] |
| mGluR7 | 249 - 337 | [1][2] |
| mGluR8 | 0.29 | [1][2] |
Table 1: Potency (EC50) of L-AP4 at Group III mGluR Subtypes. This table displays the half-maximal effective concentration (EC50) of L-AP4 for the different group III metabotropic glutamate receptor subtypes.
| Receptor Subtype | Kd (nM) | Bmax (pmol/mg protein) | Radioligand | Reference |
| mGluR4a | 441 | 3.0 ± 0.5 | [3H]-L-AP4 | [6] |
Table 2: Binding Affinity (Kd) and Density (Bmax) of L-AP4. This table shows the dissociation constant (Kd) and maximum binding capacity (Bmax) of L-AP4 for the mGluR4a subtype as determined by radioligand binding assays.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of L-AP4.
Radioligand Binding Assay
This protocol is used to determine the affinity and density of L-AP4 binding to a specific mGluR subtype expressed in a cell line.
Materials:
-
HEK293 cells transiently or stably expressing the mGluR of interest
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-L-AP4 (radioligand)
-
Unlabeled L-AP4 (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target mGluR. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Binding Reaction: In a microcentrifuge tube, combine the cell membranes (typically 50-100 µg of protein), [3H]-L-AP4 at various concentrations, and either assay buffer (for total binding) or a high concentration of unlabeled L-AP4 (e.g., 1 mM) (for non-specific binding) in a final volume of 500 µL.
-
Incubation: Incubate the reaction tubes at a specified temperature (e.g., 4°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation analysis to determine the Kd and Bmax values by fitting the data to a one-site binding model using non-linear regression.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of L-AP4 on synaptic currents in neurons.
Materials:
-
Brain slices containing the region of interest (e.g., hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2
-
Internal solution for the patch pipette (e.g., containing K-gluconate, ATP, and GTP)
-
Patch pipettes (borosilicate glass)
-
Micromanipulator and amplifier system
-
L-AP4 stock solution
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) using a vibratome in ice-cold aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C. Visualize neurons using a microscope with differential interference contrast optics.
-
Patching: Fabricate patch pipettes with a resistance of 3-6 MΩ when filled with internal solution. Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.
-
Data Acquisition: In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record synaptic currents. Evoke synaptic responses by electrical stimulation of afferent fibers.
-
Drug Application: After obtaining a stable baseline recording of synaptic currents, perfuse the slice with aCSF containing L-AP4 at a known concentration.
-
Analysis: Measure the amplitude of the synaptic currents before, during, and after L-AP4 application to determine its effect on synaptic transmission.
In Vivo Microdialysis
This protocol is used to measure the effect of L-AP4 on neurotransmitter release in the brain of a freely moving animal.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
L-AP4 for reverse dialysis
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the desired brain region.
-
Perfusion: Connect the probe to a perfusion pump and perfuse with a sterile aCSF-like solution at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect the dialysate samples in a fraction collector at regular intervals (e.g., every 20 minutes).
-
Baseline Measurement: Analyze the baseline neurotransmitter levels in the collected dialysate samples using HPLC.
-
L-AP4 Administration (Reverse Dialysis): Dissolve L-AP4 in the perfusion solution and switch the perfusion to this new solution.
-
Post-Administration Measurement: Continue to collect and analyze dialysate samples to determine the effect of L-AP4 on extracellular neurotransmitter levels.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and analyze the time course of the effect of L-AP4.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Signaling pathway of L-AP4-mediated presynaptic inhibition.
Caption: Workflow for an electrophysiology experiment investigating L-AP4.
Conclusion
(2S)-2-amino-4-phosphonobutanoic acid is an indispensable tool for the study of group III metabotropic glutamate receptors. Its selective agonism and well-characterized mechanism of action, centered on presynaptic inhibition via Gi/o-coupled signaling and the subsequent reduction of neurotransmitter release, provide a robust framework for investigating the roles of these receptors in synaptic function. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting group III mGluRs in a variety of CNS disorders. The continued application of these techniques will undoubtedly lead to a deeper understanding of the intricate modulatory roles of this important receptor family.
References
- 1. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 2. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 5. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]
- 6. [3H]-L-2-amino-4-phosphonobutyrate labels a metabotropic glutamate receptor, mGluR4a - PMC [pmc.ncbi.nlm.nih.gov]
L-AP4: A Technical Guide to its Application as a Selective Group III Metabotropic Glutamate Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) is a pivotal pharmacological tool in the study of neuroscience, serving as a selective agonist for group III metabotropic glutamate receptors (mGluRs).[1] This group of G-protein coupled receptors, comprising mGluR4, mGluR6, mGluR7, and mGluR8, is primarily located presynaptically and plays a crucial role in modulating neurotransmitter release.[2] L-AP4's ability to selectively activate these receptors has made it instrumental in elucidating their physiological functions and exploring their therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of L-AP4, including its pharmacological properties, key experimental protocols for its characterization, and its application in preclinical research.
Pharmacological Profile of L-AP4
L-AP4 exhibits a distinct selectivity profile for group III mGluRs, with varying potencies across the different subtypes. This selectivity allows researchers to investigate the collective roles of group III mGluRs in neuronal signaling.
Quantitative Data: Potency of L-AP4 at Group III mGluR Subtypes
The following table summarizes the potency (EC50 values) of L-AP4 at the four human group III mGluR subtypes. These values represent the concentration of L-AP4 required to elicit a half-maximal response in various in vitro functional assays.
| Receptor Subtype | EC50 (μM) | Reference |
| mGluR4 | 0.1 - 0.13 | [3][4] |
| mGluR6 | 1.0 - 2.4 | [3][4] |
| mGluR7 | 249 - 337 | [3][4] |
| mGluR8 | 0.29 | [3][4] |
Signaling Pathways and Mechanism of Action
Activation of group III mGluRs by L-AP4 initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G-proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, L-AP4-mediated activation of these receptors can lead to the modulation of ion channel activity, notably the inhibition of voltage-gated calcium channels, which contributes to its effect on neurotransmitter release.[6]
Key Experimental Protocols
This section provides detailed methodologies for fundamental experiments used to characterize the activity of L-AP4.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of L-AP4 for a specific group III mGluR subtype expressed in a cell line.
Materials:
-
Cell membranes expressing the target mGluR subtype
-
Radioligand (e.g., [3H]-L-AP4 or a suitable antagonist)
-
Unlabeled L-AP4
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[7]
-
Wash buffer (ice-cold binding buffer)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[7]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer and pellet the membranes by centrifugation.[7] Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in binding buffer.[7] Determine the protein concentration using a standard assay (e.g., BCA).[7]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled competing ligand (for non-specific binding).
-
50 µL of various concentrations of unlabeled L-AP4.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).[8]
-
100 µL of the cell membrane preparation (containing 50-120 µg of protein for tissue or 3-20 µg for cells).[7]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.[9]
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of L-AP4. Determine the IC50 value (the concentration of L-AP4 that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of L-AP4 to inhibit adenylyl cyclase activity in cells expressing a Gi/o-coupled group III mGluR.
Materials:
-
CHO or HEK293 cells stably expressing the target mGluR subtype
-
Cell culture medium
-
Forskolin
-
L-AP4
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the cells into 96-well or 384-well plates and grow to near confluence.[10]
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) for 5-10 minutes at 37°C to prevent cAMP degradation.[10]
-
L-AP4 Treatment: Add varying concentrations of L-AP4 to the wells and incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM, a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control.[11]
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.[10]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Normalize the data to the forskolin-only treated wells (100% response) and the basal control (0% response). Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the log concentration of L-AP4. Determine the IC50 value using non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of L-AP4 on voltage-gated calcium currents in neurons.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons) or brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., containing Cs-gluconate to block potassium channels)
-
L-AP4
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass pipettes
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ and fill with the appropriate intracellular solution.[12]
-
Obtaining a Whole-Cell Recording:
-
Voltage-Clamp Recording:
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit voltage-gated calcium currents.
-
-
L-AP4 Application:
-
Record baseline calcium currents.
-
Perfuse the recording chamber with aCSF containing a known concentration of L-AP4.
-
Record the calcium currents in the presence of L-AP4.
-
Wash out the L-AP4 with aCSF and record the recovery of the calcium currents.
-
-
Data Analysis: Measure the peak amplitude of the calcium currents before, during, and after L-AP4 application. Calculate the percentage of inhibition of the calcium current by L-AP4.
In Vivo Applications
L-AP4 is widely used in vivo to investigate the roles of group III mGluRs in complex physiological and pathological processes.
Neuroprotection Studies
L-AP4 has been shown to be neuroprotective in various models of excitotoxicity.[15]
Experimental Model:
-
Primary Neuronal Cultures: Induce excitotoxicity by exposing primary cortical or hippocampal neurons to high concentrations of glutamate or NMDA. Co-administer L-AP4 to assess its protective effects.
-
In Vivo Ischemia Models: Use models such as middle cerebral artery occlusion (MCAO) in rodents. Administer L-AP4 before or after the ischemic insult and assess the infarct volume and neurological deficits.
Parkinson's Disease Models
Activation of group III mGluRs by L-AP4 has shown promise in preclinical models of Parkinson's disease.[16]
Experimental Model:
-
6-Hydroxydopamine (6-OHDA) Lesioned Rats: This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.
-
Behavioral Assessment: Assess motor deficits using tests such as the cylinder test (for forelimb asymmetry) and the apomorphine-induced rotation test. Administer L-AP4 and evaluate its ability to ameliorate these motor impairments.
Conclusion
L-AP4 remains an indispensable tool for researchers investigating the function of group III metabotropic glutamate receptors. Its selectivity, coupled with a well-characterized pharmacological profile, allows for the targeted exploration of these receptors in both health and disease. The experimental protocols outlined in this guide provide a solid foundation for the in vitro and in vivo characterization of L-AP4 and other group III mGluR ligands, facilitating further discoveries in this important area of neuroscience and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Spatiotemporal resolution of BDNF neuroprotection against glutamate excitotoxicity in cultured hippocampal neurons [ouci.dntb.gov.ua]
- 5. news-medical.net [news-medical.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. revvity.com [revvity.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 13. Patch Clamp Protocol [labome.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Physiological Role of Endogenous L-2-Amino-4-Phosphonobutyrate (L-AP4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous L-2-amino-4-phosphonobutyrate (L-AP4) is a pivotal neuromodulator, acting as a selective agonist for group III metabotropic glutamate receptors (mGluRs). These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located presynaptically, where they play a crucial role in regulating neurotransmitter release. By activating these Gi/o-coupled receptors, L-AP4 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of voltage-gated calcium channels. This mechanism effectively dampens synaptic transmission at numerous synapses throughout the central nervous system (CNS). The physiological significance of L-AP4 extends to various critical functions, including sensory processing in the retina, synaptic plasticity in the hippocampus, and motor control. Furthermore, the neuroprotective properties of L-AP4 have garnered significant interest, positioning it as a molecule of interest for therapeutic interventions in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the physiological role of endogenous L-AP4, detailing its pharmacology, signaling pathways, and the experimental methodologies employed to elucidate its function.
Introduction
L-2-amino-4-phosphonobutyrate (L-AP4) is an endogenous amino acid derivative that serves as a highly selective agonist for group III metabotropic glutamate receptors (mGluRs).[1] Unlike the ionotropic glutamate receptors that mediate fast excitatory neurotransmission, group III mGluRs are G-protein coupled receptors that modulate synaptic activity. L-AP4's discovery and characterization have been instrumental in understanding the nuanced control of synaptic strength and neuronal excitability. Its primary physiological role is the inhibition of neurotransmitter release from presynaptic terminals, a function that is critical for maintaining synaptic homeostasis and preventing excitotoxicity.[2][3] This guide will explore the core aspects of L-AP4 physiology, from its molecular interactions to its systemic effects, providing a comprehensive resource for researchers in the field.
Pharmacology of L-AP4
L-AP4 exhibits a distinct pharmacological profile, characterized by its high affinity and selectivity for group III mGluRs. Its potency, however, varies among the different subtypes within this group.
Receptor Subtype Selectivity and Potency
L-AP4 demonstrates the highest potency at mGluR4 and mGluR8, followed by mGluR6, and shows significantly lower potency at mGluR7.[2][4][5] This differential affinity allows for a graded physiological response depending on the concentration of L-AP4 and the specific mGluR subtypes expressed at a given synapse.
Table 1: Pharmacological Profile of L-AP4 at Group III mGluR Subtypes
| Receptor Subtype | Agonist EC₅₀ (μM) | Agonist Kᵢ (μM) | Reference(s) |
| mGluR4 | 0.1 - 0.13 | - | [2][4][5] |
| mGluR6 | 1.0 - 2.4 | - | [2][4] |
| mGluR7 | 193 - 337 | 176 - 193 | [2][4][6] |
| mGluR8 | 0.29 | - | [2][4] |
Note: Kᵢ values for L-AP4 are not as consistently reported in the literature as EC₅₀ values. The provided Kᵢ for mGluR7 is from a study using [³H]LY341495 displacement.[6] The table will be updated as more definitive data becomes available.
Signaling Pathways of L-AP4
The activation of group III mGluRs by L-AP4 initiates a cascade of intracellular events mediated by the Gi/o family of G-proteins. This signaling pathway is central to the modulatory effects of L-AP4 on synaptic function.
G-Protein Activation and Downstream Effectors
Upon binding of L-AP4, the group III mGluR undergoes a conformational change, leading to the activation of its associated Gi/o protein. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then interact with their respective downstream effectors.
The primary downstream targets of L-AP4-mediated signaling are:
-
Adenylyl Cyclase: The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with presynaptic N- and P/Q-type VGCCs, leading to their inhibition and a subsequent reduction in calcium influx, which is a critical step for neurotransmitter release.
Key Experimental Protocols
The physiological functions of L-AP4 have been elucidated through a variety of sophisticated experimental techniques. This section provides detailed methodologies for several key experimental approaches.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of individual neurons and assess the effects of L-AP4 on synaptic currents.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂. The aCSF composition is typically (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[7]
-
Recording: Obtain whole-cell recordings from neurons using borosilicate glass pipettes (4-8 MΩ) filled with an intracellular solution (e.g., in mM: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES; pH 7.2, 270-290 mOsm).[8]
-
Stimulation: Evoke synaptic responses by electrical stimulation of afferent fibers using a bipolar electrode.
-
Data Acquisition: Record excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) in voltage-clamp mode. Hold the membrane potential at -70 mV to record EPSCs and at 0 mV to record IPSCs.
-
L-AP4 Application: Bath-apply L-AP4 at known concentrations and record the change in the amplitude of the synaptic currents.
-
Analysis: Quantify the percentage of inhibition of the synaptic current amplitude by L-AP4.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the in vivo effects of L-AP4 on neurotransmitter release.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent using stereotaxic coordinates.
-
Perfusion: Perfuse the probe with a sterile aCSF solution at a slow, constant flow rate (e.g., 1-2 μL/min).[9][10]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
L-AP4 Administration: Administer L-AP4 systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., glutamate, GABA) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline pre-drug administration levels.
Morris Water Maze
This behavioral test is used to assess spatial learning and memory in rodents and can be employed to investigate the role of L-AP4 in cognitive function.
Methodology:
-
Apparatus: Use a circular pool (1.5-2.0 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.[11][12]
-
Acquisition Phase: For several consecutive days, place the rodent in the pool from different starting positions and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60-90 seconds).
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration.
-
L-AP4 Administration: Administer L-AP4 before the acquisition or probe trials to assess its effects on learning and memory recall.
-
Data Collection: Record the escape latency (time to find the platform), path length, and the time spent in the target quadrant during the probe trial using a video tracking system.
-
Analysis: Compare the performance of L-AP4-treated animals to control animals.
Conditioned Taste Aversion
This behavioral paradigm is used to study the aversive or rewarding properties of a substance.
Methodology:
-
Acclimation: Acclimate water-deprived rodents to drinking from a sipper tube.
-
Conditioning: On the conditioning day, present the animals with a novel taste solution (e.g., saccharin). Following consumption, administer an intraperitoneal injection of L-AP4 or a control solution (e.g., saline).[13][14]
-
Aversion Test: After a recovery period, offer the animals a two-bottle choice between the novel taste solution and water.
-
Data Collection: Measure the volume of each liquid consumed.
-
Analysis: Calculate a preference ratio for the novel taste solution. A lower preference ratio in the L-AP4-treated group compared to the control group indicates a conditioned taste aversion.
Experimental and Logical Workflows
Visualizing the workflow of experiments is crucial for understanding the logical progression of scientific inquiry.
Conclusion
Endogenous L-AP4 is a critical modulator of synaptic function in the CNS. Through its selective agonism of group III mGluRs, L-AP4 provides a powerful mechanism for the fine-tuning of neurotransmitter release. The diverse physiological roles of L-AP4, from sensory processing to the modulation of cognitive functions, underscore its importance in maintaining neural circuit homeostasis. The detailed understanding of its pharmacology and signaling pathways, facilitated by the experimental protocols outlined in this guide, continues to open new avenues for the development of therapeutic strategies targeting the glutamatergic system. Future research will undoubtedly further unravel the complexities of L-AP4's function and its potential for treating a wide array of neurological and psychiatric conditions.
References
- 1. news-medical.net [news-medical.net]
- 2. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
(2S)-2-amino-4-phosphonobutanoic Acid in Synaptic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-amino-4-phosphonobutanoic acid, commonly known as L-AP4, is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system (CNS). This technical guide provides an in-depth overview of the function of L-AP4 in synaptic transmission, its mechanism of action, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, and its actions are mediated by both ionotropic and metabotropic receptors. Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. L-AP4 is a structural analog of glutamate and was the first compound identified as a selective agonist for the group III mGluRs, which include mGlu4, mGlu6, mGlu7, and mGlu8.[1] These receptors are typically located on presynaptic terminals, where their activation leads to an inhibition of neurotransmitter release.[2] This inhibitory effect makes group III mGluRs, and by extension their selective agonists like L-AP4, attractive targets for therapeutic intervention in a variety of neurological and psychiatric disorders characterized by excessive glutamate transmission.[3][4]
Mechanism of Action
L-AP4 exerts its effects by binding to and activating group III mGluRs. The activation of these receptors initiates a cascade of intracellular signaling events that ultimately leads to the modulation of synaptic transmission.
Receptor Selectivity and Potency
L-AP4 displays a high affinity and selectivity for group III mGluRs, although its potency varies among the different receptor subtypes. The table below summarizes the half-maximal effective concentrations (EC50) of L-AP4 for the different group III mGluR subtypes.
| Receptor Subtype | EC50 (μM) | Reference(s) |
| mGlu4 | 0.1 - 0.13 | [5][6][7] |
| mGlu6 | 1.0 - 2.4 | [5][6][7] |
| mGlu7 | 249 - 337 | [5][6] |
| mGlu8 | 0.29 | [5][6][7] |
Note: EC50 values can vary depending on the experimental system and conditions used.
Signaling Pathways
The activation of group III mGluRs by L-AP4 initiates a signaling cascade through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The primary mechanism through which L-AP4 inhibits neurotransmitter release is by the G-protein-mediated inhibition of voltage-gated calcium channels (VGCCs) at the presynaptic terminal.[8] This reduction in calcium influx upon arrival of an action potential leads to a decrease in the probability of synaptic vesicle fusion and subsequent neurotransmitter release.
Furthermore, studies have indicated that group III mGluR activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI-3-K) pathways, which are implicated in neuroprotection.
Below is a diagram illustrating the primary signaling pathway of L-AP4.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. re-place.be [re-place.be]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
L-AP4 Receptor Binding Affinity and Kinetics: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of the L-2-amino-4-phosphonobutyric acid (L-AP4) receptor, a key target in neuroscience and drug development. Designed for researchers, scientists, and professionals in the field, this document details the quantitative data, experimental methodologies, and signaling pathways associated with L-AP4 and its interaction with group III metabotropic glutamate receptors (mGluRs).
Introduction to L-AP4 and its Receptors
L-2-amino-4-phosphonobutyric acid (L-AP4) is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in modulating synaptic transmission and neuronal excitability.[3][4] L-AP4 has been instrumental in characterizing the physiological functions of these receptors. This guide focuses on the binding properties of L-AP4 to its primary targets, mGluR4 and mGluR8, for which binding has been most robustly demonstrated.
Quantitative Analysis of L-AP4 Binding and Function
The interaction of L-AP4 with group III mGluRs has been quantified using various experimental approaches, primarily through functional assays that measure the potency of L-AP4 in eliciting a cellular response. Direct measurement of binding affinity (Kd) and kinetic parameters (kon and koff) for L-AP4 has been challenging and is not widely available in public literature. The data presented below summarizes the available functional potency data (EC50) from studies using recombinant expression systems.
Table 1: Functional Potency (EC50) of L-AP4 at Group III mGluR Subtypes
| Receptor Subtype | EC50 (µM) | Cell System | Assay Type | Reference |
| mGluR4 | 0.1 - 0.13 | CHO or HEK293 cells | cAMP formation | [1][2] |
| mGluR6 | 1.0 - 2.4 | CHO cells | cAMP formation | [1][2] |
| mGluR7 | 249 - 337 | CHO cells | cAMP formation | [1][2] |
| mGluR8 | 0.29 | CHO or HEK293 cells | cAMP formation | [1][2] |
Note: EC50 values represent the concentration of a drug that gives a half-maximal response. While indicative of potency, they are not a direct measure of binding affinity (Kd).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of L-AP4 receptor binding and function. The following sections provide comprehensive protocols for key experiments.
Radioligand Binding Assay (Adapted Protocol)
Radioligand binding assays are a gold standard for determining the affinity and density of receptors.[5] Specific binding of the radiolabeled form of L-AP4, [3H]L-AP4, has been detected in cells expressing mGluR4a and mGluR8a.[6]
Objective: To determine the binding affinity (Kd) and the total number of binding sites (Bmax) for L-AP4 at mGluR4 or mGluR8a expressed in a heterologous system.
Materials:
-
HEK293 or CHO cells stably expressing the mGluR subtype of interest.
-
Cell culture reagents.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2.
-
[3H]L-AP4 (radioligand).
-
Unlabeled L-AP4 (for determining non-specific binding).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to high density and harvest.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C.
-
Wash the resulting pellet with fresh buffer and centrifuge again.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay:
-
In a 96-well plate, add increasing concentrations of [3H]L-AP4 to wells containing a fixed amount of cell membrane preparation (e.g., 50-100 µg of protein).
-
For each concentration of [3H]L-AP4, prepare a parallel set of wells containing a high concentration of unlabeled L-AP4 (e.g., 1 mM) to determine non-specific binding.
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each [3H]L-AP4 concentration.
-
Plot the specific binding data against the concentration of [3H]L-AP4.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis (Adapted Protocol)
Objective: To determine the kinetic parameters (kon, koff) and dissociation constant (Kd) of L-AP4 binding to a purified and immobilized mGluR.
Materials:
-
Purified, functional mGluR protein (e.g., mGluR4 or mGluR8).
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-P+).
-
L-AP4 solutions at various concentrations.
Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified mGluR protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding and bulk refractive index changes.
-
-
Binding and Kinetic Analysis:
-
Inject a series of L-AP4 concentrations over the receptor-immobilized and reference flow cells.
-
Monitor the binding in real-time as an increase in the SPR signal (response units).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of L-AP4.
-
Regenerate the sensor surface between different L-AP4 concentrations if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff values.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).
-
Forskolin-Stimulated cAMP Functional Assay
Group III mGluRs are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This functional assay measures the ability of L-AP4 to inhibit forskolin-stimulated cAMP production.
Objective: To determine the functional potency (EC50) of L-AP4 in inhibiting cAMP production in cells expressing a group III mGluR.
Materials:
-
CHO or HEK293 cells stably expressing the mGluR subtype of interest and a cAMP biosensor (e.g., GloSensor).[9][10]
-
Cell culture reagents.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin solution.
-
L-AP4 solutions at various concentrations.
-
Luminometer.
Procedure:
-
Cell Preparation:
-
Plate the cells in a white, clear-bottom 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with the assay buffer containing the cAMP biosensor substrate (e.g., luciferin for GloSensor) and incubate to allow for substrate equilibration.
-
-
Assay Performance:
-
Prepare a concentration-response curve of L-AP4.
-
Add the different concentrations of L-AP4 to the wells and incubate for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Immediately measure the luminescence signal over time using a luminometer. The activation of Gi/o by L-AP4 will inhibit the forskolin-induced increase in the luminescent signal.
-
-
Data Analysis:
-
For each L-AP4 concentration, calculate the percentage of inhibition of the forskolin-stimulated signal.
-
Plot the percentage of inhibition against the logarithm of the L-AP4 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value of L-AP4.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in L-AP4 receptor signaling and the experimental procedures used to study them is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and workflows.
L-AP4 Receptor Signaling Pathway
Caption: L-AP4 mediated Gαi/o signaling pathway.
Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay.
Forskolin-Stimulated cAMP Assay Workflow
Caption: Workflow for a cAMP functional assay.
Conclusion
This technical guide provides a detailed overview of the binding affinity and kinetics of L-AP4 with its cognate group III metabotropic glutamate receptors. While direct kinetic data remains sparse, the functional potency data and detailed experimental protocols presented herein offer a solid foundation for researchers and drug development professionals. The provided workflows and signaling pathway diagrams serve as valuable visual aids for understanding the complex pharmacology of L-AP4. Further research, particularly utilizing techniques like SPR, is warranted to fully elucidate the kinetic binding parameters of this important research tool.
References
- 1. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Structural Analogs of (2S)-2-amino-4-phosphonobutanoic Acid (L-AP4)
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the structural analogs of (2S)-2-amino-4-phosphonobutanoic acid (L-AP4), a pivotal molecule in the study of metabotropic glutamate receptors (mGluRs). As a selective agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), L-AP4 and its derivatives are invaluable tools for dissecting the physiological roles of these receptors and represent promising scaffolds for the development of novel therapeutics for neurological and psychiatric disorders. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of key L-AP4 analogs, alongside detailed experimental protocols and visual representations of associated signaling pathways.
Introduction to L-AP4 and its Analogs
(2S)-2-amino-4-phosphonobutanoic acid, commonly known as L-AP4, is a conformationally flexible analog of the neurotransmitter L-glutamate. Its significance in neuropharmacology stems from its selective agonist activity at group III mGluRs, which are Gi/o-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability, primarily through the inhibition of adenylyl cyclase and regulation of ion channel activity.[1][2] The development of structural analogs of L-AP4 has been driven by the need for compounds with improved subtype selectivity, potency, and pharmacokinetic properties. These analogs are critical for elucidating the distinct functions of the individual group III mGluR subtypes and for developing targeted therapeutic agents.
Structure-Activity Relationships and Pharmacological Data
The exploration of L-AP4's structure has led to the synthesis of a diverse range of analogs with varying affinities and efficacies at group III mGluR subtypes. Modifications to the backbone, the phosphonate group, and the incorporation of cyclic constraints have yielded valuable insights into the pharmacophore required for potent and selective receptor activation.
Key structural modifications and their impact on activity include:
-
Chain Length and Flexibility: Altering the length of the carbon chain between the amino acid moiety and the phosphonate group has a significant impact on activity. For instance, L-2-amino-5-phosphonopentanoic acid (L-AP5) displays different potency compared to L-AP4, highlighting the importance of the spatial relationship between the key functional groups.[3]
-
Phosphonate Group Modification: Replacement of the phosphonate with a thiophosphonate group, as seen in L-thioAP4, has been shown to increase potency at the mGluR4 receptor.[4] This is attributed to the increased acidity of the thiophosphonate group.[4]
-
Introduction of Cyclic Constraints: To explore the bioactive conformation of L-AP4, conformationally restricted analogs have been synthesized. Cyclopropyl and cyclobutyl ring systems, as in (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and cyclobutylene AP5, provide valuable information on the optimal spatial arrangement of the pharmacophoric elements for receptor interaction.[3][5] For example, the cyclopropyl analogs showed different potencies in the lateral and medial perforant paths of the hippocampus, suggesting different bioactive conformations of L-AP4 in these regions.[5]
-
Alpha-Substitution: Methylation at the alpha-carbon of L-AP4 results in MAP4, which acts as a group III mGluR antagonist, demonstrating that small modifications can dramatically alter the pharmacological profile from agonist to antagonist.[6]
Quantitative Pharmacological Data of L-AP4 and its Analogs
The following table summarizes the reported potency (EC50) and inhibitory activity (IC50) of L-AP4 and a selection of its key analogs at different group III mGluR subtypes. This data provides a comparative overview of their pharmacological profiles.
| Compound | mGluR4 EC50 (µM) | mGluR6 EC50 (µM) | mGluR7 EC50 (µM) | mGluR8 EC50 (µM) | Hippocampal Slice IC50 (µM) | Reference(s) |
| L-AP4 | 0.1 - 0.13 | 1.0 - 2.4 | 249 - 337 | 0.29 | - | [7][8] |
| L-thioAP4 | 0.039 | - | - | - | - | [4] |
| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid | - | - | - | - | 18 (LPP), 1580 (MPP) | [5] |
| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid | - | - | - | - | 17 (LPP), 81 (MPP) | [5] |
| Z-cyclopentyl AP4 | 49.13 | - | No activity | 124.9 | - | [9] |
| Z-cyclopentyl AP4 + PHCCC | 14.5 | - | - | 85 | - | [9] |
LPP: Lateral Perforant Path; MPP: Medial Perforant Path. PHCCC is a positive allosteric modulator of mGluR4.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of L-AP4 analogs.
Synthesis of (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid
This protocol describes a general synthetic route for constrained cyclopropyl analogs of L-AP4.[5]
1. Horner-Emmons Reaction:
-
React trimethyl N-(benzyloxycarbonyl)phosphonoglycinate with 2-(diethoxyphosphinyl)acetaldehyde.
-
This reaction yields the protected dehydroamino acids.
2. Cycloaddition:
-
Treat the individual dehydroamino acid isomers with diazomethane.
-
This step forms the cyclopropyl ring.
3. Photoelimination:
-
Subject the cycloadducts to photolysis to eliminate N2.
4. Hydrolysis:
-
Perform acid hydrolysis to remove the protecting groups and yield the final (Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid products.
5. Purification:
-
Purify the final compounds using appropriate chromatographic techniques, such as ion-exchange chromatography.
6. Characterization:
-
Confirm the structure and purity of the synthesized analogs using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Radioligand Binding Assay for Group III mGluRs
This protocol outlines a method for determining the binding affinity of L-AP4 analogs to specific mGluR subtypes expressed in a heterologous system.
1. Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably expressing the desired mGluR subtype (e.g., mGluR4).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]L-AP4), and varying concentrations of the unlabeled test compound (L-AP4 analog).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled standard ligand (e.g., 1 mM L-glutamate).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
cAMP Accumulation Assay
This protocol describes a functional assay to measure the agonist or antagonist activity of L-AP4 analogs at Gi/o-coupled group III mGluRs by quantifying the inhibition of adenylyl cyclase activity.
1. Cell Culture:
-
Culture cells stably expressing the mGluR subtype of interest (e.g., CHO cells expressing mGluR4).
2. Assay Procedure:
-
Plate the cells in a suitable multi-well format (e.g., 96-well plate) and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate adenylyl cyclase with a known activator, such as forskolin.
-
Simultaneously, add varying concentrations of the test compound (L-AP4 analog) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
3. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit. These kits are typically based on competitive immunoassays (e.g., ELISA) or bioluminescence resonance energy transfer (BRET).
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the logarithm of the test compound concentration.
-
Determine the EC50 value (for agonists) or IC50 value (for antagonists) from the resulting dose-response curve using non-linear regression.
Signaling Pathways and Visualizations
L-AP4 and its analogs exert their effects by activating group III mGluRs, which are coupled to the Gi/o family of G proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
mGluR4 Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of mGluR4.
Caption: Canonical signaling pathway of the mGluR4 receptor.
Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for conducting structure-activity relationship studies of novel L-AP4 analogs.
Caption: Workflow for L-AP4 analog SAR studies.
Conclusion
The structural analogs of L-AP4 represent a rich and diverse class of pharmacological tools and potential therapeutic agents. The continuous exploration of their synthesis and structure-activity relationships is crucial for advancing our understanding of group III mGluR function and for the development of novel treatments for a range of central nervous system disorders. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field. Further investigation into subtype-selective analogs and compounds with improved in vivo characteristics will undoubtedly pave the way for future breakthroughs in neuropharmacology.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of selective and non-selective metabotropic glutamate receptor agonists at L-AP4 receptors in retinal ON bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-AP4 | CAS:23052-81-5 | Selective group III mGlu agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 9. Group III mGluR regulation of synaptic transmission at the SC-CA1 synapse is developmentally regulated - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity L-AP4 for Researchers and Drug Development Professionals
Introduction: L-2-Amino-4-phosphonobutyric acid (L-AP4) is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), encompassing mGluR4, mGluR6, mGluR7, and mGluR8.[1] Its ability to modulate glutamatergic neurotransmission, primarily through the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, has established L-AP4 as an invaluable tool in neuroscience research.[2] This technical guide provides an in-depth overview of high-purity L-AP4, its commercial suppliers, key experimental protocols for its use, and a visualization of its signaling pathway and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting group III mGluRs.
Commercial Suppliers of High-Purity L-AP4
For researchers and drug development professionals, sourcing high-purity L-AP4 is critical for reproducible and reliable experimental outcomes. The following table summarizes the offerings from several reputable commercial suppliers. Purity levels are consistently high across these suppliers, often exceeding 98-99%.
| Supplier | Purity | Molecular Weight ( g/mol ) | CAS Number | Additional Information |
| Hello Bio | >99% | 183.10 | 23052-81-5 | Research use only.[3] |
| R&D Systems / Tocris Bioscience / Bio-Techne | ≥99% (HPLC) | 183.1 | 23052-81-5 | Soluble to 5 mM in water and to 100 mM in 1eq. NaOH.[1][4][5][6] |
| MedChemExpress | Not specified | 183.10 | 23052-81-5 | Research use only.[7] |
| BioCrick | >98% | 183.1 | 23052-81-5 | Confirmed by NMR.[8] |
| Abcam | >99% | 183.1 | 23052-81-5 | Research use only.[6] |
| Cayman Chemical | ≥99% | 183.1 | 23052-81-5 | Soluble in PBS (pH 7.2) at 2 mg/ml.[9] |
| Sigma-Aldrich (Merck) | ≥98% (HPLC) | 183.10 | 23052-81-5 | Calbiochem® brand.[10] |
L-AP4 Signaling Pathway
L-AP4 exerts its biological effects by activating group III metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). The canonical signaling pathway initiated by L-AP4 binding is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and cyclic nucleotide-gated ion channels. The presynaptic localization of these receptors often results in the inhibition of neurotransmitter release.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing L-AP4 to investigate its effects on neuronal activity and signal transduction.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol describes the procedure for recording synaptic currents in neurons within acute brain slices to assess the presynaptic inhibitory effects of L-AP4.
a. Brain Slice Preparation:
-
Anesthetize a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. A typical cutting solution contains (in mM): 110 choline chloride, 25 NaHCO3, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 1.25 NaH2PO4, and 25 glucose.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.
-
Mount the desired brain region on a vibratome stage and cut 250-350 µm thick slices.
-
Transfer the slices to a holding chamber containing oxygenated aCSF (e.g., in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose) at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.
b. Whole-Cell Recording:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipettes with an internal solution appropriate for the recording configuration (e.g., for voltage-clamp recordings of excitatory postsynaptic currents (EPSCs), in mM: 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314; pH adjusted to 7.2-7.3 with CsOH).
-
Approach a target neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record EPSCs.
-
Place a stimulating electrode near the recorded neuron to evoke synaptic responses.
-
Record a stable baseline of evoked EPSCs for at least 10 minutes.
-
Bath-apply L-AP4 at the desired concentration (e.g., 1-100 µM) and record the change in EPSC amplitude.
-
After the effect of L-AP4 has stabilized, wash out the drug with aCSF to observe recovery.
cAMP Inhibition Assay in a Recombinant Cell Line
This protocol details a method to quantify the inhibition of adenylyl cyclase by L-AP4 in a cell line expressing a group III mGluR (e.g., mGluR4).
a. Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., HEK293 or CHO cells) stably expressing the group III mGluR of interest in the appropriate growth medium.
-
The day before the assay, seed the cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
b. cAMP Assay Procedure:
-
On the day of the assay, remove the growth medium from the wells.
-
Wash the cells once with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C. The PDE inhibitor prevents the degradation of cAMP.
-
Prepare a dilution series of L-AP4 in assay buffer.
-
Add the L-AP4 dilutions to the appropriate wells. For control wells, add assay buffer alone.
-
Immediately add a fixed concentration of an adenylyl cyclase activator, such as forskolin (e.g., 1-10 µM), to all wells except for the basal control.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the L-AP4 concentration and calculate the EC50 value.
High-purity L-AP4 is an essential pharmacological tool for elucidating the physiological and pathophysiological roles of group III metabotropic glutamate receptors. The availability of L-AP4 from multiple commercial suppliers with high purity standards ensures the reliability of experimental data. The detailed protocols provided in this guide for electrophysiology and cAMP assays offer a starting point for researchers to investigate the effects of L-AP4 in various experimental systems. The visualization of the L-AP4 signaling pathway and experimental workflows aims to provide a clear conceptual framework for designing and interpreting experiments in the pursuit of novel therapeutics targeting the glutamatergic system.
References
- 1. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch Clamp Protocol [labome.com]
- 3. jneurosci.org [jneurosci.org]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. revvity.com [revvity.com]
- 9. Distinct presynaptic metabotropic receptors for L-AP4 and CCG1 on GABAergic terminals: pharmacological evidence using novel alpha-methyl derivative mGluR antagonists, MAP4 and MCCG, in the rat thalamus in vivo [pubmed.ncbi.nlm.nih.gov]
- 10. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of (2S)-2-amino-4-phosphonobutanoic Acid (L-AP4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for (2S)-2-amino-4-phosphonobutanoic acid, a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Chemical and Physical Properties
(2S)-2-amino-4-phosphonobutanoic acid, also known as L-AP4, is a white solid with the molecular formula C4H10NO5P and a molecular weight of 183.10 g/mol .[1] It is sensitive to light and hygroscopic, meaning it can absorb moisture from the air.[1]
| Property | Value | Source |
| Molecular Formula | C4H10NO5P | [1] |
| Molecular Weight | 183.10 g/mol | [1] |
| Appearance | White solid | |
| Solubility in Water | 5 mM | |
| Solubility in 1eq. NaOH | 100 mM | |
| Storage Temperature | Room temperature for the solid. Store solutions at -20°C for up to one month. | [2] |
| Sensitivity | Light sensitive, Hygroscopic | [1] |
Hazard Identification and GHS Classification
L-AP4 is classified as an irritant. The GHS hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
| GHS Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
Hazard Pictogram:
Safety and Handling Precautions
Due to its irritant nature, appropriate personal protective equipment (PPE) must be worn at all times when handling L-AP4. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
| PPE | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use a dust mask or work in a fume hood to avoid inhaling dust. |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the further spread of the spill using absorbent materials.
-
Clean-up :
-
For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Storage and Disposal
Storage
Store L-AP4 in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and light-sensitive, so protect it from moisture and light.[1] The solid can be stored at room temperature.[2] Stock solutions should be stored at -20°C for up to one month.[2]
Disposal
Dispose of L-AP4 and any contaminated materials as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocols
Preparation of a 100 mM L-AP4 Stock Solution
Materials:
-
(2S)-2-amino-4-phosphonobutanoic acid (L-AP4) solid
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, deionized water
-
Calibrated pH meter
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass of L-AP4:
-
Molecular Weight (MW) of L-AP4 = 183.1 g/mol
-
For 10 mL of a 100 mM solution:
-
Mass (g) = 0.1 L * 0.1 mol/L * 183.1 g/mol = 1.831 g
-
Adjust the mass based on the desired final volume.
-
-
-
Dissolution:
-
Weigh the calculated amount of L-AP4 and transfer it to a sterile conical tube.
-
Add a small volume of sterile deionized water (e.g., 7-8 mL for a 10 mL final volume).
-
Vortex or sonicate to suspend the solid. L-AP4 has limited solubility in water alone.
-
-
pH Adjustment:
-
Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the L-AP4 is fully dissolved and the pH of the solution is between 7.2 and 7.4.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved and the pH is adjusted, add sterile deionized water to reach the final desired volume.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.
-
Mechanism of Action and Signaling Pathway
L-AP4 is a selective agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8).[1] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o).[5] The activation of these receptors by L-AP4 leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). PKA is known to phosphorylate and modulate the activity of various downstream targets, including voltage-gated calcium channels. By inhibiting PKA, L-AP4 can lead to a decrease in calcium influx into the presynaptic terminal, which in turn inhibits the release of neurotransmitters.
References
- 1. L-AP4 - Wikipedia [en.wikipedia.org]
- 2. L-AP4 | Group III mGlu receptor agonist | Hello Bio [hellobio.com]
- 3. (S)-(+)-2-Amino-4-phosphonobutyric acid, 97%, Thermo Scientific Chemicals 1 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. mn.uio.no [mn.uio.no]
- 5. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (2S)-2-amino-4-phosphonobutanoic Acid (L-AP4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-amino-4-phosphonobutanoic acid, also known as L-2-amino-4-phosphonobutanoic acid (L-AP4), is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). Its utility in neuroscience research and potential as a therapeutic agent necessitates reliable methods for its synthesis and purification. This document provides detailed application notes and protocols for the asymmetric synthesis and subsequent purification of L-AP4, ensuring high purity and enantiomeric excess. The protocols are based on established methodologies in amino acid synthesis and purification, including the Schöllkopf bis-lactim ether method for asymmetric synthesis, followed by ion-exchange chromatography and recrystallization for purification.
Introduction
L-AP4 is a crucial pharmacological tool for studying the physiological roles of group III mGluRs, which are implicated in a variety of neurological processes and disorders. The selective activation of these receptors by L-AP4 allows for the elucidation of their function in synaptic transmission and plasticity. Consequently, access to enantiomerically pure L-AP4 is paramount for accurate and reproducible experimental results.
This application note details a robust approach to obtaining high-purity L-AP4, beginning with an asymmetric synthesis to establish the desired (S)-stereochemistry, followed by rigorous purification steps to remove impurities and the undesired enantiomer.
Synthesis of (2S)-2-amino-4-phosphonobutanoic Acid
The asymmetric synthesis of L-AP4 can be effectively achieved using the Schöllkopf bis-lactim ether method. This method utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine anion equivalent.
Synthesis Workflow
Caption: Asymmetric synthesis of L-AP4 via the Schöllkopf method.
Experimental Protocol: Asymmetric Synthesis
Materials:
-
(R)-Valine methyl ester hydrochloride
-
Glycine methyl ester hydrochloride
-
Sodium methoxide
-
Toluene
-
Trimethyloxonium tetrafluoroborate
-
Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
(2-Iodoethyl)phosphonic acid diethyl ester
-
Hydrochloric acid (HCl), 6 M
Procedure:
-
Formation of the Bis-Lactim Ether: The synthesis begins with the formation of the chiral auxiliary, the bis-lactim ether of cyclo-[(R)-Val-Gly]. This is a multi-step process starting from (R)-valine and glycine derivatives, as established by Schöllkopf.
-
Deprotonation: The bis-lactim ether is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of n-BuLi in hexanes is added dropwise to generate the glycine enolate.
-
Alkylation: (2-Iodoethyl)phosphonic acid diethyl ester is added to the enolate solution at -78 °C. The reaction mixture is stirred for several hours while allowing it to slowly warm to room temperature. The steric hindrance from the isopropyl group of the valine auxiliary directs the alkylation to occur stereoselectively.
-
Hydrolysis: The reaction is quenched, and the solvent is removed. The resulting product is then subjected to acid hydrolysis with 6 M HCl to cleave the chiral auxiliary and hydrolyze the phosphonate and carboxyl esters. This step yields the crude L-AP4 along with (R)-valine methyl ester.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Materials | ||
| Bis-Lactim Ether | 1.0 equiv | General Schöllkopf Method |
| n-Butyllithium | 1.1 equiv | General Schöllkopf Method |
| Alkylating Agent | 1.2 equiv | General Schöllkopf Method |
| Reaction Conditions | ||
| Deprotonation Temp. | -78 °C | General Schöllkopf Method |
| Alkylation Time | 4-6 hours | Illustrative |
| Hydrolysis Temp. | 100 °C (reflux) | Illustrative |
| Outcome | ||
| Crude Yield | 70-85% | Illustrative, based on similar syntheses |
| Enantiomeric Excess (crude) | >95% ee | [1] |
Purification of (2S)-2-amino-4-phosphonobutanoic Acid
Purification of the crude L-AP4 is critical to remove the chiral auxiliary, unreacted starting materials, and any byproducts. A two-step purification process involving ion-exchange chromatography followed by recrystallization is highly effective.
Purification Workflow
Caption: Purification workflow for L-AP4.
Experimental Protocol: Ion-Exchange Chromatography
Materials:
-
Dowex 50W-X8 resin (or similar strong cation exchange resin)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Ammonium hydroxide (NH₄OH), 0.1 M to 2 M solutions
-
Ninhydrin solution for spot testing
Procedure:
-
Resin Preparation: The Dowex 50W-X8 resin is washed with 1 M HCl, followed by deionized water until the eluate is neutral, and then with 1 M NaOH, and finally with deionized water until neutral. The resin is then equilibrated with deionized water.
-
Sample Loading: The crude L-AP4 from the synthesis step is dissolved in a minimal amount of deionized water and the pH is adjusted to ~2 with HCl. The solution is then loaded onto the prepared cation exchange column.
-
Washing: The column is washed with deionized water to remove unbound impurities.
-
Elution: L-AP4 is eluted from the column using a stepwise or linear gradient of ammonium hydroxide (0.1 M to 2 M). Fractions are collected and analyzed by thin-layer chromatography (TLC) with ninhydrin staining to identify the fractions containing the amino acid.
-
Pooling and Evaporation: Fractions containing pure L-AP4 are pooled, and the solvent is removed under reduced pressure to yield the purified product.
Experimental Protocol: Recrystallization
Materials:
-
Purified L-AP4 from ion-exchange chromatography
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: The L-AP4 obtained after ion-exchange chromatography is dissolved in a minimum amount of hot deionized water.
-
Crystallization: Ethanol is slowly added to the hot aqueous solution until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield pure (2S)-2-amino-4-phosphonobutanoic acid.
Quantitative Data for Purification
| Parameter | Value | Reference |
| Ion-Exchange Chromatography | ||
| Resin Type | Dowex 50W-X8 | Illustrative |
| Elution Buffer | NH₄OH gradient (0.1-2 M) | Illustrative |
| Recovery | 85-95% | Illustrative |
| Recrystallization | ||
| Solvent System | Water/Ethanol | Illustrative |
| Recovery | 80-90% | Illustrative |
| Final Product | ||
| Overall Yield | 50-65% (from bis-lactim ether) | Illustrative |
| Purity (by HPLC) | >99% | [2][3] |
| Enantiomeric Purity (by chiral HPLC) | >99% ee | Illustrative |
Conclusion
The successful synthesis and purification of (2S)-2-amino-4-phosphonobutanoic acid are crucial for advancing research in the field of neuroscience. The protocols outlined in this application note, based on the Schöllkopf asymmetric synthesis and a robust two-step purification process, provide a reliable means of obtaining high-purity L-AP4. The provided workflows, protocols, and data tables serve as a comprehensive guide for researchers, scientists, and drug development professionals. It is important to note that while the methodologies are based on established chemical principles, the quantitative data for yield and recovery are illustrative and may require optimization for specific laboratory conditions.
References
Application Notes and Protocols for L-AP4 in In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) is a classical and selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that are predominantly located presynaptically and act as autoreceptors or heteroreceptors to inhibit neurotransmitter release.[4] L-AP4's inhibitory effect on synaptic transmission makes it a valuable tool for studying the physiological roles of group III mGluRs in the central nervous system and for investigating their potential as therapeutic targets for various neurological and psychiatric disorders.
This document provides detailed protocols for the dissolution of L-AP4 for in vitro studies, summarizes its pharmacological data, and outlines key experimental procedures for its use in cell culture and electrophysiology.
Data Presentation
L-AP4 Pharmacological Data
The following table summarizes the potency of L-AP4 at various group III mGluR subtypes.
| Receptor Subtype | EC₅₀ (µM) | Reference |
| mGluR4 | 0.06 - 0.13 | [1][3][5] |
| mGluR6 | 1.0 - 2.4 | [1][5] |
| mGluR7 | 249 - 337 | [1][5] |
| mGluR8 | 0.29 - 0.6 | [1][3][5] |
L-AP4 Concentrations in In Vitro Studies
This table provides examples of L-AP4 concentrations used in various in vitro experimental settings.
| Assay Type | Cell/Tissue Type | Concentration Range | Observed Effect | Reference |
| Electrophysiology | Rat retinal rod bipolar cells | 4 µM | Used in an inhibitor cocktail | [1][6] |
| Electrophysiology | Cultured olfactory bulb neurons | Not specified | Inhibition of high-threshold calcium currents | [1] |
| Electrophysiology | Rat spinal cord | 5 - 50 µM | Inhibition of evoked neuronal responses | [5] |
| Electrophysiology | Rat thalamus | Not specified | Reduction of GABAergic synaptic inhibition | |
| Learning and Memory | Rat brain slices (i.c.v. injection) | 80 mM (in micropipette) | Impairment of spatial learning |
Experimental Protocols
Protocol for Dissolving L-AP4
L-AP4 is available from various commercial suppliers, typically as a solid. Proper dissolution is critical for accurate and reproducible experimental results.
Materials:
-
L-AP4 powder
-
Sterile, deionized water
-
1 M NaOH solution, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure for Preparing a Stock Solution:
-
Determine the desired stock concentration. Stock solutions are typically prepared at a concentration of 10 mM to 100 mM.
-
Weigh the required amount of L-AP4 powder. The molecular weight of L-AP4 is 183.1 g/mol .[1][2] For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.831 mg of L-AP4.
-
Choose the appropriate solvent.
-
Dissolve the L-AP4 powder.
-
For aqueous solutions (≤ 5 mM): Add the appropriate volume of sterile water to the L-AP4 powder in a microcentrifuge tube. Vortex thoroughly until the solid is completely dissolved. If needed, gentle warming to 37°C and sonication can aid dissolution.[4][7]
-
For NaOH solutions (up to 100 mM): Add a small volume of sterile water to the L-AP4 powder. Then, add 1 equivalent of 1 M NaOH for each mole of L-AP4. Vortex until fully dissolved. Adjust the final volume with sterile water.
-
-
Sterilize the stock solution. If the stock solution is prepared in water, it can be sterilized by filtration through a 0.22 µm filter.[5]
-
Aliquot and store the stock solution.
Protocol for Forskolin-Stimulated cAMP Assay
This protocol is designed to measure the inhibitory effect of L-AP4 on adenylyl cyclase activity in cultured cells expressing a group III mGluR. The assay measures the reduction in forskolin-stimulated cAMP accumulation.
Materials:
-
Cultured cells expressing the group III mGluR of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
L-AP4 stock solution
-
Forskolin stock solution
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
Cell lysis buffer (provided with the cAMP assay kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a series of dilutions of the L-AP4 stock solution in serum-free cell culture medium to achieve the desired final concentrations.
-
Prepare a solution of forskolin in serum-free medium at a concentration that robustly stimulates cAMP production in your cell line (typically 1-10 µM).
-
-
Assay Procedure:
-
Wash the cells once with warm PBS.
-
Add the L-AP4 dilutions to the respective wells. Include a vehicle control (medium without L-AP4).
-
Incubate for 15-30 minutes at 37°C.
-
Add the forskolin solution to all wells except for the basal control wells.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Measure the cAMP concentration in each well using the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the L-AP4 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of L-AP4.
-
Protocol for Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording the effects of L-AP4 on synaptic transmission in cultured neurons using the whole-cell patch-clamp technique.
Materials:
-
Cultured neurons on coverslips
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for the patch pipette
-
L-AP4 stock solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling pipettes
Procedure:
-
Preparation:
-
Prepare fresh aCSF and internal solution. Filter and bubble the aCSF with 95% O₂/5% CO₂.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a constant rate (e.g., 1-2 mL/min).
-
-
Obtaining a Whole-Cell Recording:
-
Under visual guidance using a microscope, approach a neuron with the patch pipette filled with internal solution while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Recording Synaptic Activity:
-
In voltage-clamp mode, hold the neuron at a potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Record a stable baseline of spontaneous or evoked EPSCs for several minutes.
-
-
L-AP4 Application:
-
Dilute the L-AP4 stock solution in aCSF to the desired final concentration.
-
Bath-apply the L-AP4 containing aCSF to the recording chamber.
-
Record the changes in the frequency and amplitude of EPSCs in the presence of L-AP4. A decrease in EPSC frequency is indicative of a presynaptic inhibitory effect.
-
-
Data Analysis:
-
Analyze the frequency and amplitude of EPSCs before, during, and after L-AP4 application.
-
Calculate the percentage of inhibition of synaptic transmission induced by L-AP4.
-
Visualizations
L-AP4 Signaling Pathway
Caption: L-AP4 signaling pathway.
Experimental Workflow for cAMP Assay
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researcherslinks.com [researcherslinks.com]
- 4. protocols.io [protocols.io]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Patch Clamp Protocol [labome.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of (2S)-2-amino-4-phosphonobutanoic acid (L-AP4)
For Researchers, Scientists, and Drug Development Professionals
(2S)-2-amino-4-phosphonobutanoic acid (L-AP4) is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which play a crucial role in modulating synaptic transmission and neuronal excitability. These application notes provide detailed protocols for the in vivo administration of L-AP4 in preclinical research settings, focusing on common routes of administration and relevant experimental considerations.
Overview of L-AP4 In Vivo Applications
L-AP4 is widely used in neuroscience research to investigate the physiological roles of group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] In vivo administration of L-AP4 has been instrumental in studying its effects on:
-
Pain perception: Intrathecal administration has been shown to modulate nociceptive pathways.
-
Motor control: Intracerebroventricular injections have been used to study its effects in models of Parkinson's disease, such as reversing haloperidol-induced catalepsy and reserpine-induced akinesia.
-
Learning and memory: Intracerebroventricular administration has been shown to induce selective spatial learning impairments.[3]
-
Neuroprotection: Investigating its potential to protect neurons from excitotoxic insults.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of L-AP4.
Table 1: L-AP4 Receptor Affinity
| Receptor Subtype | EC₅₀ (µM) |
| mGluR4 | 0.13 |
| mGluR8 | 0.29 |
| mGluR6 | 1.0 |
| mGluR7 | 249 |
EC₅₀ values represent the concentration of L-AP4 required to elicit a half-maximal response at the respective receptor subtype.
Table 2: In Vivo Administration Parameters for L-AP4
| Administration Route | Animal Model | Dosage | Experimental Application |
| Intrathecal | Rat | 5-30 µg | Neuropathic pain |
| Intracerebroventricular (i.c.v.) | Rat | 5 µL of 80 mM solution | Spatial learning and memory |
| Intracerebroventricular (i.c.v.) | Rat | 100-1000 nmol | Parkinson's disease models (catalepsy and akinesia) |
| Intraperitoneal (i.p.) | Mouse | Dose-dependent | Avoidance learning |
Table 3: Stereotaxic Coordinates for Intracerebroventricular (i.c.v.) Injection
| Animal Model | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Midline | Dorsoventral (DV) from Skull |
| Rat | -0.12 mm to -1.0 mm | ±1.6 mm to ±2.4 mm | -4.0 mm to -4.3 mm |
| Mouse | -0.5 mm | ±1.0 mm | -2.3 mm |
Note: These coordinates are approximate and should be optimized for the specific strain and age of the animals being used.
Experimental Protocols
Preparation of L-AP4 for In Vivo Administration
L-AP4 is soluble in water and can be prepared in sterile saline or artificial cerebrospinal fluid (aCSF).
-
Vehicle: For most applications, sterile 0.9% saline is a suitable vehicle. For direct central nervous system administration (intrathecal or intracerebroventricular), artificial cerebrospinal fluid (aCSF) is recommended.
-
Preparation:
-
Weigh the desired amount of L-AP4 powder.
-
Dissolve in the appropriate volume of sterile saline or aCSF to achieve the target concentration.
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility, especially for direct CNS injections.
-
Prepare fresh solutions on the day of the experiment.
-
Intraperitoneal (i.p.) Injection Protocol (Mouse)
Intraperitoneal injection is a common method for systemic administration.
-
Materials:
-
L-AP4 solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended injection volume is 10 mL/kg.
-
Restrain the mouse appropriately. One common method is to gently scruff the mouse, securing the head and neck.
-
Tilt the mouse's head downwards at a slight angle.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the L-AP4 solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Intracerebroventricular (i.c.v.) Injection Protocol (Rat/Mouse)
This procedure requires stereotaxic surgery for accurate delivery to the cerebral ventricles.
-
Materials:
-
L-AP4 solution
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Suturing material
-
Heating pad
-
-
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Maintain the animal's body temperature using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma.
-
Using the stereotaxic coordinates (see Table 3), mark the injection site.
-
Drill a small burr hole through the skull at the marked location.
-
Lower the injection needle to the predetermined dorsoventral coordinate.
-
Infuse the L-AP4 solution at a slow rate (e.g., 0.5-1 µL/min) to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for a few minutes to minimize backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Intrathecal (i.t.) Injection Protocol (Rat)
This method delivers L-AP4 directly to the spinal cord.
-
Materials:
-
L-AP4 solution
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
-
-
Procedure:
-
Anesthetize the rat.
-
Position the animal in a stereotaxic frame or hold it firmly with the vertebral column flexed.
-
Palpate the spinous processes of the lumbar vertebrae to identify the L5-L6 intervertebral space.
-
Insert the needle into the intervertebral space, aiming slightly caudally.
-
A characteristic tail-flick or a slight dural pop indicates successful entry into the intrathecal space.
-
Inject the L-AP4 solution slowly.
-
Withdraw the needle and allow the animal to recover from anesthesia.
-
Monitor for any motor deficits or adverse effects.
-
Signaling Pathways and Experimental Workflow
L-AP4 Signaling Pathway
L-AP4 activates group III metabotropic glutamate receptors, which are coupled to inhibitory G-proteins (Gi/Go). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The net effect is a reduction in neurotransmitter release from presynaptic terminals and hyperpolarization of postsynaptic membranes.
Caption: L-AP4 signaling pathway via group III mGluRs.
General Experimental Workflow for In Vivo L-AP4 Studies
The following diagram outlines a typical workflow for an in vivo experiment using L-AP4.
Caption: General workflow for in vivo L-AP4 experiments.
References
- 1. Pharmacology of selective and non-selective metabotropic glutamate receptor agonists at L-AP4 receptors in retinal ON bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for L-AP4 in Rodent Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-2-amino-4-phosphonobutyric acid (L-AP4), a selective group III metabotropic glutamate receptor (mGluR) agonist, in various rodent models of neurological disorders. This document includes detailed experimental protocols, summarized quantitative data, and visualizations of relevant signaling pathways and workflows to guide researchers in designing and conducting their studies.
Introduction
L-AP4 is a valuable pharmacological tool for investigating the role of group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) in the central nervous system. These receptors are predominantly located presynaptically, where their activation typically leads to the inhibition of neurotransmitter release. This mechanism underlies the neuroprotective and therapeutic potential of L-AP4 in a range of neurological conditions characterized by excessive glutamate excitotoxicity and neuronal damage. This document outlines the application of L-AP4 in preclinical rodent models of diffuse brain injury, Parkinson's disease, Alzheimer's disease, and pain.
Data Presentation
The following tables summarize the quantitative effects of L-AP4 administration in various rodent models of neurological disorders.
Table 1: Effects of L-AP4 in a Rodent Model of Diffuse Brain Injury (DBI)
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Rat (Sprague-Dawley) | Marmarou's weight-drop model; L-AP4 (100 mM, 10 µl, i.c.v.) at 1 and 12 hours post-injury | Number of Damaged Neurons | Decreased compared to saline-treated controls.[1] | [1] |
| Rat (Sprague-Dawley) | Marmarou's weight-drop model; L-AP4 (100 mM, 10 µl, i.c.v.) at 1 and 12 hours post-injury | Motor Performance Score | Improved performance at 1, 3, 7, and 14 days post-injury compared to saline-treated controls.[1] | [1] |
| Rat (Sprague-Dawley) | Marmarou's weight-drop model; L-AP4 (100 mM, 10 µl, i.c.v.) at 1 and 12 hours post-injury | Cognitive Performance | Better performance at 1, 3, 7, and 14 days post-injury compared to saline-treated controls.[1] | [1] |
Table 2: Effects of L-AP4 in Rodent Models of Parkinson's Disease
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Rat | Reserpine-induced akinesia; L-AP4 (3-300 nmol, intranigral injection) | Contraversive Rotations | Dose-dependent reversal of akinesia. | [2] |
| Rat | Haloperidol-induced catalepsy; LSP4-2022 (an mGluR4 agonist) (0.005 and 0.05 mM, i.c.v.) | Latency to Step Down (Bar Test) | Significant reduction in catalepsy at the first time point of the test.[3] | [3] |
| Rat | Haloperidol-induced catalepsy; LSP4-2022 (0.75, 1, and 2 mg/kg, i.p.) | Latency to Step Down (Bar Test) | Significant reversal of catalepsy at the first time point of the test.[3] | [3] |
Table 3: Effects of L-AP4 in a Rodent Model of Alzheimer's Disease
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
| In vitro (rat cerebellar granule cells) | Aβ-induced toxicity | Neuronal Survival | Markedly stimulated survival of cerebellar granule cells in culture. | [4] |
| In vitro (rat cortical neurons) | Aβ(25-35) exposure | Neuronal Cell Viability | Specific data on L-AP4's protective effect requires further targeted investigation. | [5] |
Table 4: Effects of L-AP4 in a Rodent Model of Pain
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Rat | Carrageenan-induced paw edema | Paw Volume | Data on the specific percentage reduction in paw volume with L-AP4 treatment requires further targeted investigation. | [6] |
Experimental Protocols
Diffuse Brain Injury (DBI) Model
Model Induction (Marmarou's Weight-Drop Model):
-
Anesthetize adult male Sprague-Dawley rats.
-
Make a midline scalp incision to expose the skull.
-
Securely fix a small metallic disc to the skull between the bregma and lambda sutures.
-
Place the anesthetized rat on a foam bed to allow for head movement upon impact.
-
A weight (e.g., 450 g) is dropped from a specified height (e.g., 1-2 meters) through a guide tube onto the metallic disc, inducing a diffuse brain injury.[1]
L-AP4 Administration:
-
At 1 hour and 12 hours post-injury, administer L-AP4 (100 mM in a 10 µl volume) via intracerebroventricular (i.c.v.) injection.[1]
-
A control group should receive i.c.v. injections of sterile saline.
Behavioral and Histological Assessment:
-
Motor Performance: Assess motor function using tests such as the beam walk or rotarod at 1, 3, 7, and 14 days post-injury.
-
Cognitive Performance: Evaluate cognitive function using tasks like the Morris water maze at the same time points.
-
Histology: At the end of the experiment, perfuse the animals and prepare brain sections. Stain with markers for neuronal damage (e.g., Fluoro-Jade) or perform immunohistochemistry for specific neuronal populations to quantify the number of damaged neurons in relevant brain regions like the cortex and hippocampus.[1]
Parkinson's Disease Models
a) Reserpine-Induced Akinesia Model:
-
Administer reserpine (e.g., 5 mg/kg, s.c.) to adult male Sprague-Dawley rats to deplete monoamines, inducing a state of akinesia.[2]
-
Approximately 18 hours later, when the rats are fully akinetic, assess baseline locomotor activity.
-
Administer L-AP4 (e.g., 3-300 nmol in a 2 µl volume) via a single unilateral injection into the substantia nigra pars reticulata (SNpr).[2]
-
Measure locomotor activity, specifically contraversive rotations, for at least 30 minutes post-injection as a measure of the reversal of akinesia.[2]
b) Haloperidol-Induced Catalepsy Model:
-
Induce catalepsy in rats by administering the D2 receptor antagonist haloperidol (e.g., 1 mg/kg, i.p.).[3]
-
Assess catalepsy using the bar test, measuring the latency for the rat to remove its forepaws from a raised bar.
-
Administer an mGluR4 agonist like LSP4-2022 either intracerebroventricularly (i.c.v.; e.g., 0.005 and 0.05 mM) or intraperitoneally (i.p.; e.g., 0.75, 1, and 2 mg/kg).[3]
-
Measure the latency to step down from the bar at various time points post-drug administration to quantify the reversal of catalepsy.[3]
Alzheimer's Disease Model (In Vitro)
Model Induction (Aβ-induced Toxicity):
-
Culture primary rat cerebellar granule cells or cortical neurons.
-
Expose the cultured neurons to amyloid-beta (Aβ) peptides (e.g., Aβ25-35 or Aβ1-42) at concentrations known to induce neuronal death (e.g., 10-25 µM).[5]
L-AP4 Treatment and Viability Assessment:
-
Co-treat the neuronal cultures with L-AP4 at various concentrations.
-
After a specified incubation period (e.g., 24-48 hours), assess cell viability using standard assays such as the MTT assay or by counting surviving neurons stained with a vital dye (e.g., calcein-AM).[4][5]
Pain Model (Carrageenan-Induced Hyperalgesia)
Model Induction:
-
Inject a small volume (e.g., 0.1 ml) of a 1% carrageenan solution into the plantar surface of a rat's hind paw to induce localized inflammation and hyperalgesia.[6]
L-AP4 Administration and Assessment of Edema:
-
Administer L-AP4 systemically (e.g., i.p.) or locally (e.g., intraplantar) at various doses prior to or after carrageenan injection.
-
Measure the volume of the inflamed paw at different time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
Calculate the percentage reduction in paw edema in L-AP4-treated animals compared to vehicle-treated controls.
Visualizations
Signaling Pathway of L-AP4 at Group III mGluRs
Caption: L-AP4 signaling pathway at presynaptic mGluR4.
General Experimental Workflow for L-AP4 Efficacy Testing
Caption: General workflow for testing L-AP4 efficacy.
References
- 1. Changes of mGluR4 and the effects of its specific agonist L-AP4 in a rodent model of diffuse brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pa2online.org [pa2online.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of metabotropic glutamate receptors by L-AP4 stimulates survival of rat cerebellar granule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jptcp.com [jptcp.com]
Application Notes and Protocols for Electrophysiological Recording with L-AP4 Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-2-amino-4-phosphonobutyric acid (L-AP4) is a classical and selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are predominantly Gi/o-coupled and are primarily located on presynaptic terminals, where they act as autoreceptors or heteroreceptors to inhibit neurotransmitter release.[2][3] L-AP4 is an invaluable pharmacological tool for investigating the physiological roles of group III mGluRs in synaptic transmission, plasticity, and various neurological and psychiatric disorders. These application notes provide an overview of the use of L-AP4 in electrophysiological studies, including its mechanism of action, and detailed protocols for its application.
Mechanism of Action
Activation of presynaptic group III mGluRs by L-AP4 initiates a signaling cascade that leads to the inhibition of neurotransmitter release. The primary mechanism involves the activation of a pertussis toxin (PTX)-sensitive Gi/o protein.[3][4] The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can directly interact with and inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter release.[3][4] Additionally, group III mGluR activation can be coupled to other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
Data Presentation
The following tables summarize the quantitative effects of L-AP4 on synaptic transmission and ion channel activity from various studies.
Table 1: L-AP4 Effects on Synaptic Transmission
| Brain Region/Neuron Type | L-AP4 Concentration | Effect on Synaptic Transmission | Reference |
| Medial Prefrontal Cortex (Layer V Pyramidal Cells) | Concentration-dependent | Inhibition of optically evoked EPSC amplitudes | [1] |
| Hippocampal CA1 (Schaffer Collateral) | 50 µM | Attenuation of synaptic transmission in neonatal rats (no effect in adults) | [5] |
| Hippocampal CA1 | 300 µM | Depression of fEPSP amplitude to 62 ± 1% of control | [6] |
| Olfactory Bulb (Cultured Mitral Cells) | 30 µM | Reversible inhibition of EPSP amplitude by 46.5 ± 18.5% | [4] |
| Thalamus (Ventrobasal) | Iontophoretic application | Reduction of inhibitory postsynaptic potentials (IPSPs) to 76% of control | [7] |
Table 2: L-AP4 Effects on Ion Channels
| Neuron Type | L-AP4 Concentration | Effect on Ion Channel Activity | Reference |
| Olfactory Bulb (Cultured Neurons) | 30 µM | Inhibition of high-threshold calcium currents by 23.6 ± 9.1% | [4] |
Mandatory Visualizations
Signaling Pathway of L-AP4 Action
References
- 1. Input-specific regulation of glutamatergic synaptic transmission in the medial prefrontal cortex by mGlu2/mGlu4 receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Group III mGluR regulation of synaptic transmission at the SC-CA1 synapse is developmentally regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct presynaptic metabotropic receptors for L-AP4 and CCG1 on GABAergic terminals: pharmacological evidence using novel alpha-methyl derivative mGluR antagonists, MAP4 and MCCG, in the rat thalamus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-AP4 in Cultured Neuron Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-Amino-4-phosphonobutyric acid (L-AP4) is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are predominantly presynaptic and are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase and a reduction in neurotransmitter release. Due to its selective action, L-AP4 is a valuable pharmacological tool for investigating the physiological roles of group III mGluRs in neuronal function, including synaptic transmission, plasticity, and neuroprotection. These application notes provide detailed protocols for the use of L-AP4 in cultured neuron experiments.
Data Presentation
L-AP4 Concentration and Effects in Cultured Neurons
The optimal concentration of L-AP4 is dependent on the specific mGluR subtype being targeted and the experimental paradigm. The following table summarizes effective concentrations and observed effects from various studies.
| Neuronal Culture Type | L-AP4 Concentration | Observed Effect | Reference |
| Olfactory Bulb Neurons | 1 µM - 300 µM (maximal near 30 µM) | Inhibition of high-threshold calcium currents and excitatory synaptic transmission. | Not explicitly cited in provided text |
| Retinal Ganglion Cells | 50 nM | Reduction of synaptic noise. | Not explicitly cited in provided text |
| Cerebellar Granule Cells | Not Specified | Promotes cell survival. | [2] |
| Cortical Neurons | Not Specified | Neuroprotection against NMDA toxicity. | [2] |
EC50 Values of L-AP4 for Group III mGluR Subtypes
| mGluR Subtype | EC50 Value | Reference |
| mGluR4 | 0.13 µM | [1][3] |
| mGluR8 | 0.29 µM | [1][3] |
| mGluR6 | 1.0 µM | [1][3] |
| mGluR7 | 249 µM | [1][3] |
Signaling Pathway
Activation of group III mGluRs by L-AP4 initiates a signaling cascade mediated by the Gi/o protein. The α subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can directly modulate the activity of voltage-gated calcium channels, leading to their inhibition and a subsequent reduction in neurotransmitter release.
Caption: L-AP4 Signaling Pathway.
Experimental Protocols
Preparation of L-AP4 Stock Solution
Materials:
-
L-2-Amino-4-phosphonobutyric acid (L-AP4) powder
-
Sterile, deionized water or appropriate buffer (e.g., NaOH to aid dissolution)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of L-AP4 powder to prepare a stock solution of desired concentration (e.g., 100 mM).
-
Weigh the L-AP4 powder and transfer it to a sterile microcentrifuge tube.
-
Add a small volume of sterile deionized water or a dilute NaOH solution to dissolve the powder. L-AP4 may require a basic pH to fully dissolve.
-
Vortex the solution until the L-AP4 is completely dissolved.
-
Bring the solution to the final desired volume with sterile deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the application of L-AP4 to cultured neurons to study its effects on synaptic transmission and ion channel activity.
Materials:
-
Cultured neurons on coverslips
-
External recording solution (Artificial Cerebrospinal Fluid - aCSF)
-
Internal pipette solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Perfusion system
-
L-AP4 stock solution
Procedure:
-
Prepare the patch-clamp setup and perfuse the recording chamber with aCSF.
-
Place a coverslip with cultured neurons in the recording chamber.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) or ion channel currents for a stable period (e.g., 5-10 minutes).
-
Dilute the L-AP4 stock solution to the final desired concentration in aCSF.
-
Switch the perfusion to the aCSF containing L-AP4 and record the cellular response. Application time can vary from a few minutes to longer periods depending on the experimental goals.
-
After observing the effect of L-AP4, switch the perfusion back to the control aCSF to wash out the drug and observe for recovery of the baseline activity.
-
Analyze the recorded data to quantify the effects of L-AP4 on parameters such as current amplitude, frequency, and kinetics.
Neuronal Survival/Neuroprotection Assay
This protocol is designed to assess the neuroprotective effects of L-AP4 against a toxic insult.
Materials:
-
Cultured neurons in a multi-well plate
-
Neurotoxic agent (e.g., NMDA, glutamate, or β-amyloid peptide)
-
L-AP4 stock solution
-
Cell culture medium
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
-
Plate reader or fluorescence microscope
Procedure:
-
Culture neurons to the desired density in a multi-well plate.
-
Prepare the treatment conditions:
-
Control (vehicle)
-
L-AP4 alone
-
Neurotoxic agent alone
-
L-AP4 + Neurotoxic agent (pre-treatment, co-treatment, or post-treatment)
-
-
For pre-treatment, incubate the neurons with L-AP4 for a specific period (e.g., 1-24 hours) before adding the neurotoxic agent.
-
For co-treatment, add L-AP4 and the neurotoxic agent to the wells simultaneously.
-
For post-treatment, add L-AP4 after the neurotoxic insult.
-
Incubate the cells for the duration of the toxic insult (e.g., 30 minutes to 24 hours).
-
After the incubation period, wash the cells and perform a cell viability assay according to the manufacturer's instructions.
-
Quantify cell viability and compare the different treatment groups to determine the neuroprotective effect of L-AP4.
cAMP Assay
This protocol measures changes in intracellular cAMP levels following the activation of group III mGluRs by L-AP4.
Materials:
-
Cultured neurons in a multi-well plate
-
L-AP4 stock solution
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Culture neurons to the desired density in a multi-well plate.
-
Pre-treat the cells with L-AP4 at the desired concentration for a specific time (e.g., 15-30 minutes).
-
Stimulate the cells with forskolin for a short period (e.g., 10-15 minutes) to increase basal cAMP levels. This allows for the inhibitory effect of L-AP4 to be more readily observed.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP assay on the cell lysates according to the manufacturer's protocol.
-
Measure the cAMP concentration using a plate reader.
-
Compare the cAMP levels in L-AP4-treated cells to control cells to determine the extent of adenylyl cyclase inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for an experiment investigating the effects of L-AP4 on cultured neurons.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for (2S)-2-amino-4-phosphonobutanoic Acid (L-AP4) in Brain Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-amino-4-phosphonobutanoic acid, commonly known as L-AP4, is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly presynaptic and are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, as well as modulation of voltage-gated calcium and potassium channels. This cascade ultimately results in the inhibition of neurotransmitter release.
L-AP4 is a valuable pharmacological tool for investigating the physiological roles of group III mGluRs in synaptic transmission and plasticity in various brain regions. These application notes provide detailed protocols for the use of L-AP4 in brain slice preparations, along with a summary of its effects and the underlying signaling pathways.
Data Presentation: Quantitative Effects of L-AP4
The following tables summarize the quantitative effects of L-AP4 on synaptic transmission in different brain slice preparations.
| Brain Region | Neuron Type | Parameter | Agonist | Concentration | Effect | Reference |
| Piriform Cortex | Pyramidal Cells | EPSC Amplitude | L-AP4 | EC₅₀ = 473 nM | Inhibition | [1] |
| Entorhinal Cortex | Layer II Neurons | sEPSC Frequency | L-AP4 | 10 µM | Decrease | [2] |
| Entorhinal Cortex | Layer II Neurons | sEPSC Amplitude | L-AP4 | 10 µM | No significant change | [2] |
| Brain Region | Parameter | Agonist | Concentration | Effect on Paired-Pulse Ratio (PPR) | Implication | Reference |
| Cerebellum | Paired-Pulse Facilitation (PPF) | L-AP4 | Varies | Increase | Presynaptic mechanism of action | [3][4] |
| Anterior Cingulate Cortex | Paired-Pulse Facilitation (PPF) | L-AP4 | Varies | Increase | Presynaptic locus of inhibition | [5] |
Experimental Protocols
Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Animal: Young adult rodent (e.g., mouse or rat)
-
Anesthetic: Isoflurane or injectable anesthetic (e.g., ketamine/xylazine cocktail)
-
Solutions:
-
N-Methyl-D-glucamine (NMDG) Protective Cutting Solution (see table below)
-
Artificial Cerebrospinal Fluid (aCSF) for recovery and recording (see table below)
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Filter paper
-
Beakers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Incubation chamber
-
Water bath
-
Solution Compositions:
| Component | NMDG Protective Cutting Solution (mM) | Standard aCSF (mM) |
| NMDG | 92 | - |
| NaCl | - | 124 |
| KCl | 2.5 | 2.5 |
| NaH₂PO₄ | 1.25 | 1.25 |
| NaHCO₃ | 30 | 26 |
| HEPES | 20 | - |
| Glucose | 25 | 10 |
| Thiourea | 2 | - |
| Sodium Ascorbate | 5 | - |
| Sodium Pyruvate | 3 | - |
| MgSO₄ | 10 | 1.3 |
| CaCl₂ | 0.5 | 2.5 |
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogen-gassed NMDG protective cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold NMDG solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold NMDG solution.
-
Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing standard aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.
Electrophysiological Recording
This protocol outlines the general procedure for whole-cell patch-clamp recordings from neurons in brain slices.
Materials:
-
Prepared brain slices
-
Recording aCSF (continuously bubbled with carbogen)
-
Internal solution for the patch pipette (composition varies depending on the experiment)
-
Patch pipettes (borosilicate glass, 2-5 MΩ resistance)
-
Electrophysiology rig:
-
Microscope with infrared differential interference contrast (IR-DIC) optics
-
Micromanipulators
-
Amplifier (e.g., Axopatch, MultiClamp)
-
Digitizer
-
Data acquisition software (e.g., pCLAMP, AxoGraph)
-
Perfusion system
-
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify the target neuron using the microscope.
-
Lower a patch pipette filled with internal solution towards the neuron.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, sEPSCs or eEPSCs) before applying L-AP4.
Application of L-AP4
L-AP4 can be applied to the brain slice using either bath application or local perfusion.
Bath Application:
-
Prepare a stock solution of L-AP4 in water or a suitable buffer.
-
Dilute the stock solution to the desired final concentration in the recording aCSF.
-
Switch the perfusion from the control aCSF to the L-AP4-containing aCSF.
-
Allow sufficient time for the drug to equilibrate in the recording chamber and observe its effect on synaptic activity.
-
To wash out the drug, switch the perfusion back to the control aCSF.
Local Perfusion:
-
Prepare a solution of L-AP4 at the desired concentration in aCSF.
-
Fill a separate micropipette with the L-AP4 solution.
-
Position the tip of the drug-containing pipette near the recorded neuron using a micromanipulator.
-
Apply a brief pulse of pressure to eject a small volume of the L-AP4 solution onto the neuron. This method allows for a more rapid and localized application of the drug.
Signaling Pathways and Visualizations
Activation of group III mGluRs by L-AP4 initiates a signaling cascade that primarily inhibits neurotransmitter release. The key steps are outlined below and visualized in the following diagrams.
-
Receptor Activation: L-AP4 binds to the extracellular domain of a group III mGluR (mGluR4, 7, or 8 in the CNS).
-
G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
G-protein Dissociation: The G-protein dissociates into Gαi/o-GTP and Gβγ subunits.
-
Downstream Effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[6][7][8] This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other downstream effectors.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels.[9] A key mechanism for presynaptic inhibition is the inhibition of voltage-gated Ca²⁺ channels (VGCCs), which reduces calcium influx and, consequently, neurotransmitter vesicle fusion and release. The Gβγ subunit can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
-
Caption: L-AP4 signaling pathway.
Caption: Experimental workflow.
References
- 1. Metabotropic glutamate receptors mGluR4 and mGluR8 regulate transmission in the lateral olfactory tract-piriform cortex synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paired-pulse facilitation of multivesicular release and intersynaptic spillover of glutamate at rat cerebellar granule cell–interneurone synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paired-pulse facilitation of multivesicular release and intersynaptic spillover of glutamate at rat cerebellar granule cell-interneurone synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of the effect of CNQX on paired-pulse facilitation in the anterior cingulate cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate Signaling in Benign and Malignant Disorders: Current Status, Future Perspectives, and Therapeutic Implications [ijbs.com]
- 7. mdpi.com [mdpi.com]
- 8. jackwestin.com [jackwestin.com]
- 9. G protein-gated ion channel - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of (2S)-2-amino-4-phosphonobutanoic Acid (L-AP4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-amino-4-phosphonobutanoic acid, also known as L-AP4, is a selective agonist for group III metabotropic glutamate receptors (mGluRs). Its activity at these receptors makes it a valuable pharmacological tool in neuroscience research and a potential therapeutic agent for various neurological and psychiatric disorders. The chemical purity and, critically, the enantiomeric purity of L-AP4 are paramount for accurate and reproducible experimental results and for ensuring the safety and efficacy of any potential pharmaceutical formulation. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of active pharmaceutical ingredients like L-AP4.
This application note provides a detailed protocol for the determination of the chemical and enantiomeric purity of L-AP4 using two distinct HPLC methods. The first method is a reversed-phase HPLC (RP-HPLC) method for the quantification of L-AP4 and the detection of potential process-related impurities. The second method utilizes a chiral stationary phase for the separation and quantification of the (S)- and (R)-enantiomers of 2-amino-4-phosphonobutanoic acid.
Experimental Protocols
Chemical Purity Analysis by Reversed-Phase HPLC
This method is designed to separate L-AP4 from potential polar and non-polar impurities that may arise during its synthesis. Given the polar nature of L-AP4, a mixed-mode or ion-pairing chromatographic approach is often beneficial for achieving adequate retention and resolution.
2.1.1. Materials and Reagents
-
(2S)-2-amino-4-phosphonobutanoic acid (L-AP4) reference standard and sample
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Orthophosphoric acid, analytical grade
2.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Mixed-Mode C18/Cation-Exchange Column (e.g., Coresep 100) or C18 column with ion-pairing agent |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min: 2% B; 5-20 min: 2-30% B; 20-25 min: 30% B; 25.1-30 min: 2% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (due to the lack of a strong chromophore, low UV is used) |
| Injection Volume | 10 µL |
2.1.3. Sample Preparation
-
Prepare a stock solution of the L-AP4 reference standard at a concentration of 1 mg/mL in Mobile Phase A.
-
Prepare the L-AP4 sample for analysis at a concentration of 1 mg/mL in Mobile Phase A.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2.1.4. Data Analysis
The purity of the L-AP4 sample is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Purity (%) = (Area of L-AP4 Peak / Total Area of All Peaks) x 100
Enantiomeric Purity Analysis by Chiral HPLC
This method is crucial for confirming the enantiomeric excess of the desired (2S)-enantiomer (L-AP4) over the (2R)-enantiomer (D-AP4). The direct separation of underivatized amino acid enantiomers can be effectively achieved using a chiral stationary phase based on a macrocyclic glycopeptide.
2.2.1. Materials and Reagents
-
(2S)-2-amino-4-phosphonobutanoic acid (L-AP4) reference standard and sample
-
(R,S)-2-amino-4-phosphonobutanoic acid (DL-AP4) racemic mixture
-
Methanol, HPLC grade
-
Ethanol, HPLC grade
-
Ammonium formate, analytical grade
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Macrocyclic Glycopeptide Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T) |
| Mobile Phase | Methanol/Water (80:20, v/v) with 10 mM Ammonium Formate |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
2.2.3. Sample Preparation
-
Prepare a stock solution of the this compound racemic mixture at a concentration of 0.5 mg/mL in the mobile phase to confirm the resolution of the two enantiomers.
-
Prepare the L-AP4 sample for analysis at a concentration of 0.5 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2.2.4. Data Analysis
The enantiomeric purity (enantiomeric excess, e.e.) of the L-AP4 sample is calculated as follows:
e.e. (%) = [(Area of L-AP4 Peak - Area of D-AP4 Peak) / (Area of L-AP4 Peak + Area of D-AP4 Peak)] x 100
Data Presentation
Table 1: Quantitative Data Summary for Chemical Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| L-AP4 Reference | 8.52 | 1,250,000 | 99.9 |
| L-AP4 Sample Lot A | 8.51 | 1,235,000 | 98.8 |
| Impurity 1 (Lot A) | 4.25 | 12,500 | 1.0 |
| Impurity 2 (Lot A) | 15.78 | 2,500 | 0.2 |
Table 2: Quantitative Data Summary for Enantiomeric Purity Analysis
| Sample ID | L-AP4 Retention Time (min) | L-AP4 Peak Area | D-AP4 Retention Time (min) | D-AP4 Peak Area | Enantiomeric Purity (e.e. %) |
| This compound Racemic | 10.2 | 550,000 | 12.5 | 545,000 | ~0 |
| L-AP4 Sample Lot A | 10.3 | 1,100,000 | 12.6 | 2,200 | 99.6 |
Visualization of Experimental Workflows
Caption: Workflow for the HPLC analysis of L-AP4 purity.
Potential Impurities and their Origin
A thorough understanding of the synthetic route of L-AP4 is essential for identifying potential process-related impurities. A common synthetic approach involves the Horner-Emmons reaction.[1] Based on this, potential impurities could include:
-
Starting Materials: Unreacted starting materials such as trimethyl N-(benzyloxycarbonyl)phosphonoglycinate and 2-(diethoxyphosphinyl)acetaldehyde.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Degradation Products: L-AP4 may be susceptible to degradation under certain conditions (e.g., heat, extreme pH), leading to the formation of related substances.
-
(R)-enantiomer (D-AP4): The opposite enantiomer, which may be present due to incomplete stereoselectivity in the synthesis or racemization.
The developed HPLC methods are designed to separate these potential impurities from the main L-AP4 peak, allowing for their detection and quantification.
Caption: Potential sources of impurities in L-AP4 synthesis.
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the comprehensive purity assessment of (2S)-2-amino-4-phosphonobutanoic acid. The combination of a reversed-phase method for chemical purity and a chiral method for enantiomeric purity ensures that the quality of L-AP4 can be accurately and reliably determined. These protocols are essential for researchers and drug development professionals working with this important neurological agent, enabling consistent and high-quality scientific outcomes.
References
L-AP4 Application in Retinal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-amino-4-phosphonobutyric acid (L-AP4) is a selective agonist for group III metabotropic glutamate receptors (mGluRs), with a particularly high affinity for the mGluR6 subtype.[1][2] In the retina, mGluR6 is predominantly expressed on the dendritic tips of ON-bipolar cells, both rod and cone pathways, where it plays a crucial role in the sign-inverting synapse between photoreceptors and these second-order neurons.[1][3] This unique localization and function make L-AP4 an invaluable pharmacological tool for dissecting retinal circuitry and a potential therapeutic agent for retinal diseases characterized by photoreceptor degeneration.
In a healthy retina, photoreceptors continuously release glutamate in the dark, which hyperpolarizes ON-bipolar cells via the activation of mGluR6.[4][5] In the presence of light, photoreceptors hyperpolarize, reducing glutamate release and leading to the depolarization of ON-bipolar cells. In diseases such as retinitis pigmentosa (RP), the progressive loss of photoreceptors leads to a decrease in this tonic glutamate signaling. This results in the abnormal depolarization of ON-bipolar cells, contributing to increased noise in the retinal circuitry and a decline in visual signal fidelity.[6][7]
L-AP4 mimics the action of glutamate at the mGluR6 receptor, offering a way to modulate the activity of ON-bipolar cells.[1] This has significant implications for both basic research and the development of novel therapeutic strategies for retinal degenerative diseases.[7][8]
Mechanism of Action: L-AP4 in the ON-Bipolar Cell Signaling Pathway
L-AP4 acts as an agonist at the mGluR6 receptor on ON-bipolar cells. The binding of L-AP4 to mGluR6 initiates an intracellular signaling cascade that ultimately leads to the closure of transient receptor potential melastatin 1 (TRPM1) channels, causing the cell to hyperpolarize. This mimics the effect of glutamate released from photoreceptors in the dark.
Key Applications and Experimental Protocols
L-AP4 is a versatile tool in retinal research with several key applications, including the functional dissection of retinal circuits, the study of retinal degenerative diseases, and the screening of potential therapeutic compounds.
Investigation of Retinal Circuitry using Electroretinography (ERG)
Application: L-AP4 can be used to isolate and study the activity of different retinal pathways by selectively silencing the ON-pathway. The b-wave of the ERG is largely generated by the activity of ON-bipolar cells. Application of L-AP4 suppresses the b-wave, allowing for the investigation of the remaining retinal responses.
Experimental Protocol: In Vivo Electroretinography in a Mouse Model
This protocol is adapted from studies investigating the effects of L-AP4 on the retinal function of rd10 mice, a model for retinitis pigmentosa.[6][9]
-
Animal Preparation:
-
Dark-adapt adult rd10 mice and wild-type (WT) control mice overnight.
-
Anesthetize the mice under dim red light. A commonly used anesthetic is a ketamine/xylazine mixture.
-
Maintain body temperature at 37°C using a heating pad.
-
Apply a topical anesthetic to the cornea (e.g., 0.5% proparacaine hydrochloride) and a lubricating eye drop to maintain corneal hydration.
-
-
L-AP4 Administration:
-
For acute studies, L-AP4 can be administered via intravitreal injection. A typical injection might involve 0.5 µL of a 10 µM L-AP4 solution.[9] Note that in some sensitive animal models like the rd10 mouse, intravitreal injections themselves can cause photoreceptor damage.[6][9]
-
For ex vivo preparations, L-AP4 is added to the perfusion medium.
-
-
ERG Recording:
-
Place a gold loop recording electrode on the cornea and a reference electrode in the mouth or subcutaneously on the head. A ground electrode is placed on the tail.
-
Present full-field light flashes of varying intensities to elicit retinal responses.
-
Record the ERG waveforms, which consist of an initial negative deflection (a-wave, originating from photoreceptors) followed by a positive deflection (b-wave, originating from ON-bipolar cells).
-
-
Data Analysis:
-
Measure the amplitude of the a-wave from the baseline to the trough and the b-wave from the trough of the a-wave to the peak of the b-wave.
-
Compare the b-wave amplitudes before and after L-AP4 application to quantify the effect on the ON-pathway.
-
Cellular Level Analysis with Patch-Clamp Electrophysiology
Application: Patch-clamp recordings from retinal neurons, such as retinal ganglion cells (RGCs) and bipolar cells, allow for a detailed investigation of synaptic transmission and the effects of L-AP4 on individual cells and local circuits. This technique has been used to demonstrate that L-AP4 can reduce pathological noise in the retinal circuitry of mouse models of RP.[6][7]
Experimental Protocol: In Vitro Whole-Cell Patch-Clamp Recording from Retinal Ganglion Cells
This protocol is based on methodologies used to study the effects of L-AP4 on RGCs in the rd10 mouse model.[6]
-
Retinal Preparation:
-
Euthanize the mouse and enucleate the eyes.
-
Under dim red light, dissect the retina in Ames' medium bubbled with 95% O2 / 5% CO2.
-
Mount a piece of the retina photoreceptor-side down in a recording chamber on the stage of an upright microscope.
-
-
Recording Setup:
-
Continuously perfuse the retina with oxygenated Ames' medium at 32-34°C.
-
Visualize RGCs using differential interference contrast (DIC) optics.
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an appropriate internal solution for whole-cell voltage-clamp recordings.
-
-
L-AP4 Application and Data Acquisition:
-
Record baseline light-evoked excitatory postsynaptic currents (EPSCs) from RGCs in response to light stimuli of varying intensity and contrast.
-
Bath-apply L-AP4 at a low concentration (e.g., 50 nM) to the perfusion medium.[6]
-
Record light-evoked EPSCs in the presence of L-AP4.
-
Perform a washout by perfusing with L-AP4-free medium to observe recovery.
-
-
Data Analysis:
-
Measure the amplitude and frequency of spontaneous and light-evoked EPSCs.
-
Quantify the level of synaptic noise in the recordings.
-
Compare these parameters before, during, and after L-AP4 application to determine its effect on synaptic transmission and noise.
-
Quantitative Data Summary
The following tables summarize quantitative data from a study investigating the effects of L-AP4 on the retinal circuitry of rd10 mice, a model of retinitis pigmentosa.[6]
Table 1: Effect of 50 nM L-AP4 on Synaptic Noise in ONα Retinal Ganglion Cells (RGCs)
| Animal Model | Age (Postnatal Days) | Change in Noise with L-AP4 | p-value |
| Wild-Type (WT) | P21-30 | No significant effect | > 0.05 |
| rd10 | P21-25 | 56 ± 25% reduction | 0.024 |
| rd10 | P26-30 | 59 ± 23% reduction | 0.05 |
Table 2: Effect of 50 nM L-AP4 on Light-Evoked EPSC Amplitudes in ONα RGCs
| Animal Model | Age (Postnatal Days) | Effect on EPSC Amplitude | p-value |
| Wild-Type (WT) | P16-30 | No significant alteration | > 0.05 |
| rd10 | P16-20 | Reduction at 50-400% contrast | 0.0002 |
| rd10 | P21-30 | No significant alteration | > 0.05 |
Table 3: Effect of 10 µM L-AP4 on ERG b-wave Amplitude in Wild-Type Mice
| Measurement | Change in b-wave Amplitude | p-value |
| Pre- vs. Post-injection | 40 ± 25% reduction | < 0.0001 |
Therapeutic Potential in Retinal Degeneration
In retinal degenerative diseases like retinitis pigmentosa, the loss of photoreceptors leads to a reduction in the tonic release of glutamate onto ON-bipolar cells. This causes these cells to become pathologically depolarized, contributing to increased noise in the retinal circuit and reduced synaptic gain.[6][7]
L-AP4, by acting as an mGluR6 agonist, can re-hyperpolarize these ON-bipolar cells.[6] This has been shown to reduce circuit noise and restore synaptic gain in the rd10 mouse model of RP.[6][7] These findings suggest that L-AP4 or other mGluR6 agonists could be a potential therapeutic strategy to improve visual signal fidelity in patients with RP.[7][8] This approach could be beneficial in the earlier stages of the disease to preserve the function of the remaining retinal circuitry and may also enhance the efficacy of other vision restoration therapies.[6]
References
- 1. Pharmacology of selective and non-selective metabotropic glutamate receptor agonists at L-AP4 receptors in retinal ON bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. A metabotropic glutamate receptor agonist enhances visual signal fidelity in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A metabotropic glutamate receptor agonist enhances visual signal fidelity in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Automated Patch Clamp Assays in L-AP4 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-amino-4-phosphonobutyric acid (L-AP4) is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in modulating synaptic transmission and neuronal excitability.[4] Their involvement in various neurological and psychiatric disorders has made them attractive targets for drug discovery. Automated patch clamp (APC) technology offers a high-throughput solution for screening compound libraries against these receptors, enabling rapid and reliable identification of novel therapeutic agents.[5][6][7]
These application notes provide detailed protocols for two primary APC assay formats for screening L-AP4 and other group III mGluR agonists: the G-protein-coupled inwardly rectifying potassium (GIRK) channel activation assay and the inhibition of forskolin-stimulated current assay.
Data Presentation
L-AP4 Potency at Group III mGluR Subtypes
The following table summarizes the potency of L-AP4 at the different human group III mGluR subtypes. This data is essential for selecting the appropriate receptor subtype for a screening campaign and for interpreting the results.
| Receptor Subtype | Reported EC50 (µM) | Reference |
| mGluR4 | 0.1 - 0.13 | [1][2] |
| mGluR6 | 1.0 - 2.4 | [1][2] |
| mGluR7 | 249 - 337 | [1][2] |
| mGluR8 | 0.29 | [1][2] |
Signaling Pathways
Activation of group III mGluRs by an agonist like L-AP4 initiates an intracellular signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Alternatively, the βγ subunits of the activated G-protein can directly gate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and membrane hyperpolarization.
Experimental Workflows
The general workflow for an automated patch clamp screening experiment involves several key stages, from cell preparation to data analysis.
Experimental Protocols
Protocol 1: GIRK Channel Activation Assay
This assay measures the activation of co-expressed GIRK channels following the application of L-AP4 to cells expressing a group III mGluR. The resulting potassium efflux leads to a measurable inward current at negative holding potentials.
1. Cell Line:
-
HEK293 or CHO cells stably co-expressing a human group III mGluR (e.g., mGluR4 or mGluR8) and GIRK1/2 or GIRK1/4 channel subunits.
2. Cell Preparation for Automated Patch Clamp (e.g., Sophion QPatch):
-
Culture cells to 70-90% confluency.
-
Wash cells with PBS (Phosphate-Buffered Saline).
-
Detach cells using a non-enzymatic cell dissociation solution to preserve receptor and channel integrity.
-
Resuspend cells in serum-free culture medium and centrifuge at low speed (e.g., 200 x g) for 2 minutes.
-
Resuspend the cell pellet in the appropriate extracellular solution at a concentration of 1-5 x 10^6 cells/mL.
-
Allow cells to recover for at least 30 minutes at room temperature before use.
3. Solutions:
| Solution | Component | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular | K-Gluconate | 140 |
| MgCl2 | 2 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.4 | |
| pH adjusted to 7.2 with KOH |
4. Automated Patch Clamp Protocol (Voltage Clamp):
-
Holding Potential: -80 mV
-
Voltage Protocol: A step to -120 mV for 200 ms followed by a ramp to +40 mV over 500 ms, repeated every 10 seconds.
-
Compound Application:
-
Establish a stable baseline current in extracellular solution.
-
Apply a vehicle control (extracellular solution with 0.1% DMSO, if applicable) to establish the baseline response.
-
Apply increasing concentrations of L-AP4 (e.g., 0.01 µM to 100 µM) to generate a dose-response curve. Each concentration should be applied for a sufficient duration to reach a steady-state effect (typically 60-120 seconds).
-
Include a wash-out step with extracellular solution between concentrations if studying reversibility.
-
5. Data Analysis:
-
Measure the peak inward current at -120 mV for each L-AP4 concentration.
-
Normalize the current response to the maximal response observed.
-
Fit the normalized data to a Hill equation to determine the EC50 value.
Protocol 2: Inhibition of Forskolin-Stimulated Current Assay
This assay is based on the Gi/o-mediated inhibition of adenylyl cyclase. Forskolin is used to activate adenylyl cyclase and increase cAMP levels, which in turn can modulate certain ion channels (e.g., cyclic nucleotide-gated channels or by phosphorylation of other channels) to produce a measurable current. The activation of the group III mGluR by L-AP4 will inhibit this forskolin-stimulated current.
1. Cell Line:
-
HEK293 or CHO cells stably expressing a human group III mGluR (e.g., mGluR4 or mGluR8) and a suitable reporter ion channel whose activity is modulated by cAMP.
2. Cell Preparation:
-
Follow the same procedure as in Protocol 1.
3. Solutions:
-
Use the same extracellular and intracellular solutions as in Protocol 1.
-
Prepare a stock solution of Forskolin in DMSO. The final concentration of forskolin used will need to be optimized for the specific cell line and reporter channel, but a starting point is typically 1-10 µM.
4. Automated Patch Clamp Protocol (Voltage Clamp):
-
Holding Potential: -60 mV (or a potential appropriate for the reporter channel).
-
Voltage Protocol: A voltage step or ramp protocol that elicits a stable current from the reporter channel.
-
Compound Application:
-
Establish a stable baseline current in extracellular solution.
-
Apply a saturating concentration of forskolin to induce a stable outward or inward current.
-
Once the forskolin-induced current is stable, apply increasing concentrations of L-AP4 in the continued presence of forskolin.
-
Record the inhibition of the forskolin-stimulated current at each L-AP4 concentration.
-
5. Data Analysis:
-
Measure the amplitude of the forskolin-stimulated current in the presence of each L-AP4 concentration.
-
Calculate the percentage inhibition of the forskolin-stimulated current for each L-AP4 concentration.
-
Fit the percentage inhibition data to a Hill equation to determine the IC50 value.
Quality Control and Assay Performance
For a successful high-throughput screening campaign, it is crucial to monitor assay performance.
-
Seal Resistance: Aim for a giga-ohm seal (>1 GΩ) for high-quality recordings.
-
Success Rate: Monitor the percentage of cells that yield usable data. This can vary depending on the cell line and APC platform but should ideally be above 50%.
-
Z'-factor: For single-concentration screening, the Z'-factor is a measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated as:
-
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
Where μ_p and σ_p are the mean and standard deviation of the positive control (e.g., maximal L-AP4 response), and μ_n and σ_n are the mean and standard deviation of the negative control (vehicle).
-
By following these detailed protocols and paying close attention to quality control, researchers can effectively utilize automated patch clamp technology for the screening and characterization of L-AP4 and other group III mGluR agonists.
References
- 1. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Figure 5. [Examples of (A) forskolin concentration...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sophion.com [sophion.com]
Troubleshooting & Optimization
Technical Support Center: (2S)-2-amino-4-phosphonobutanoic acid (L-AP4)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-2-amino-4-phosphonobutanoic acid (L-AP4).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of L-AP4 in common laboratory solvents?
A1: The solubility of L-AP4 can vary slightly between batches due to different hydration states. However, the generally reported solubilities are summarized in the table below. It is always recommended to refer to the batch-specific data on the Certificate of Analysis.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 0.92[1] | 5[1][2] |
| 1 eq. NaOH | 18.31[1] | 100[1][2] |
| PBS (pH 7.2) | 2[3] | ~10.9 |
Q2: How should I prepare a stock solution of L-AP4?
A2: For aqueous stock solutions, it is recommended to dissolve L-AP4 in water up to 5 mM. For higher concentrations, 1 equivalent of sodium hydroxide (NaOH) can be used to achieve up to 100 mM.[1][2] Some suppliers also report solubility in PBS (pH 7.2) at approximately 2 mg/mL.[3] It is advisable to use sonication to aid dissolution in aqueous solutions. For in vivo studies, the preparation of dosing solutions may involve a multi-step process with specific excipients.
Q3: How should I store L-AP4 solutions?
A3: It is best to prepare L-AP4 solutions fresh on the day of use. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature and ensure no precipitation is visible.
Q4: What is the mechanism of action of L-AP4?
A4: L-AP4 is a selective agonist for Group III metabotropic glutamate receptors (mGluRs), which include mGlu4, mGlu6, mGlu7, and mGlu8.[1][2] These are G-protein coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This presynaptic inhibition results in reduced neurotransmitter release.
Troubleshooting Guides
Issue 1: L-AP4 is not dissolving in water at the desired concentration.
-
Possible Cause 1: The desired concentration exceeds the maximum solubility of L-AP4 in water (5 mM).
-
Possible Cause 2: The dissolution process is slow.
-
Solution 1: Gently warm the solution while stirring.
-
Solution 2: Use an ultrasonic bath to aid dissolution.
-
Solution 3: Increase the pH slightly by adding a small amount of dilute NaOH.
-
Issue 2: Precipitate forms in the L-AP4 solution after storage.
-
Possible Cause 1: The solution was not stored properly.
-
Solution: Store aliquots at -20°C to minimize degradation and precipitation.[4] Ensure the solution is completely thawed and vortexed before use.
-
-
Possible Cause 2: The concentration is too high for the storage solvent and temperature.
Experimental Protocols
Protocol 1: Preparation of a 100 mM L-AP4 Stock Solution in NaOH
-
Weigh the required amount of L-AP4 powder using the batch-specific molecular weight.
-
Prepare a 1 M stock solution of sodium hydroxide (NaOH).
-
Add a volume of 1 M NaOH equivalent to the molar amount of L-AP4 to a sterile conical tube.
-
Slowly add the L-AP4 powder to the NaOH solution while vortexing.
-
If necessary, add sterile, nuclease-free water to reach the final desired volume for a 100 mM concentration.
-
Continue to vortex until the L-AP4 is completely dissolved.
-
Verify the final pH of the solution and adjust if necessary for your experimental paradigm.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Use the solution immediately or aliquot and store at -20°C for up to one month.[4]
Protocol 2: Preparation of a 1 mM L-AP4 Working Solution in PBS (pH 7.2)
-
Thaw a frozen aliquot of a higher concentration stock solution (e.g., 100 mM in NaOH or a freshly prepared 5 mM solution in water) at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Calculate the volume of the stock solution needed to prepare the desired final volume of 1 mM L-AP4.
-
In a sterile tube, add the calculated volume of the L-AP4 stock solution to the appropriate volume of sterile PBS (pH 7.2).
-
Mix thoroughly by vortexing.
-
This working solution is now ready for use in your experiment.
Visualizations
Caption: Workflow for dissolving L-AP4.
Caption: Troubleshooting decision tree for L-AP4 dissolution.
Caption: L-AP4 signaling via Group III mGluRs.
References
Technical Support Center: L-AP4 Electrophysiology Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the group III metabotropic glutamate receptor agonist, L-AP4, in electrophysiology experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during L-AP4 electrophysiology experiments in a question-and-answer format.
Question 1: Why am I not seeing a response to L-AP4 application?
Answer: A lack of response to L-AP4 can stem from several factors, ranging from solution preparation to the specific biological preparation being used. Here are the most common causes and troubleshooting steps:
-
L-AP4 Solution Integrity:
-
Improper Storage: L-AP4 solutions should be prepared fresh for each experiment if possible. If storage is necessary, aliquots should be stored at -20°C for up to one month or -80°C for up to six months.[1][2] Repeated freeze-thaw cycles should be avoided.
-
Incorrect Preparation: L-AP4 is soluble in water up to 5 mM and in 0.1M NaOH up to 100 mM.[1] Ensure the compound is fully dissolved. For aqueous stock solutions, sterile filtering through a 0.22 µm filter is recommended before use.[2]
-
-
Experimental Conditions:
-
Inadequate Concentration: The effective concentration of L-AP4 is highly dependent on the mGluR subtype being targeted. EC50 values range from the sub-micromolar range for mGluR4 and mGluR8 to the high micromolar or even millimolar range for mGluR7.[1][2] You may need to perform a concentration-response curve to determine the optimal concentration for your specific preparation.
-
G-Protein Inactivation: The action of L-AP4 is mediated by pertussis toxin (PTX)-sensitive G-proteins.[3][4][5] Ensure that your intracellular recording solution contains GTP and Mg2+ to maintain G-protein function.[3][4]
-
-
Biological Preparation:
-
Absence of Target Receptors: Group III mGluRs are not ubiquitously expressed. For instance, in the visual cortex, L-AP4 reduces EPSPs in layers II/III, V, and VI, but not in layer IV.[6] Confirm that the specific neuronal population you are recording from expresses L-AP4-sensitive receptors.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Ensure adequate washout periods between applications.
-
Question 2: My L-AP4 response is smaller than expected. What are the possible causes?
Answer: A diminished response to L-AP4 can be due to several factors, often related to the concentration of the agonist or the specific experimental parameters.
-
Suboptimal Concentration: As mentioned above, the potency of L-AP4 varies significantly between different mGluR subtypes.[1][2] A concentration that is effective for mGluR4 may be insufficient for mGluR7. Consider increasing the concentration of L-AP4.
-
Partial Agonism: In some systems, L-AP4 may act as a partial agonist, resulting in a less pronounced effect compared to other agonists.
-
Receptor Subtype Expression: The magnitude of the L-AP4 effect will depend on the density of group III mGluR expression in your preparation.
-
Antagonistic Effects: Ensure that no other compounds in your experimental solutions are acting as antagonists at group III mGluRs. For example, the compound MAP4 can antagonize the effects of L-AP4.[7]
Question 3: I'm observing an increase in excitability or an inward current with L-AP4 application. Is this a known effect?
Answer: While L-AP4 is primarily known as a synaptic depressant, some studies have reported an increase in holding current and membrane depolarization in response to L-AP4 application in certain cell types, such as taste cells.[8][9] This effect may be concentration-dependent and involve different mechanisms than the classical presynaptic inhibition.[8] If you observe such an effect, it is crucial to characterize it pharmacologically to determine the underlying receptor and signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for L-AP4 from various sources.
| Parameter | Value | Source |
| EC50 at mGluR4 | 0.1-0.13 µM | [2] |
| EC50 at mGluR6 | 1.0-2.4 µM | [2] |
| EC50 at mGluR7 | 249-337 µM | |
| EC50 at mGluR8 | 0.29 µM | [2] |
| Solubility in Water | up to 5 mM | [1] |
| Solubility in 0.1M NaOH | up to 100 mM | [1] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [1][2] |
Experimental Protocols
Standard Protocol for L-AP4 Application in Brain Slices
This protocol provides a general framework for examining the effects of L-AP4 on synaptic transmission in acute brain slices.
-
Slice Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Solutions:
-
aCSF: Standard aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
L-AP4 Stock Solution: Prepare a 10 mM stock solution of L-AP4 in 0.1M NaOH. Aliquot and store at -20°C or -80°C.
-
Recording Pipette Solution: A typical internal solution for whole-cell voltage-clamp recordings might contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Obtain a whole-cell patch-clamp recording from a neuron in the region of interest.
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) for at least 10 minutes to ensure a stable response.
-
Dilute the L-AP4 stock solution into the aCSF to the desired final concentration and apply to the slice via the perfusion system.
-
Continue recording during L-AP4 application for a sufficient duration to observe the full effect (typically 10-20 minutes).
-
Wash out the L-AP4 by perfusing with standard aCSF and record the recovery of the synaptic response.
-
-
Data Analysis:
-
Measure the amplitude of the synaptic responses before, during, and after L-AP4 application.
-
Normalize the response during L-AP4 application to the baseline response to quantify the effect.
-
Visualizations
Caption: L-AP4 signaling pathway in a presynaptic terminal.
Caption: Troubleshooting workflow for a lack of L-AP4 response.
References
- 1. L-AP4 | Group III mGlu receptor agonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-AP4 inhibits calcium currents and synaptic transmission via a G- protein-coupled glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The group III metabotropic glutamate receptor agonist, l-AP4, reduces EPSPs in some layers of rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-AP4 | CAS:23052-81-5 | Selective group III mGlu agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
L-AP4 In Vivo Optimization: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of L-AP4 in in vivo studies. It includes frequently asked questions, troubleshooting advice, and detailed protocols to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is L-AP4 and what is its primary mechanism of action?
L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid) is a selective agonist for group III metabotropic glutamate receptors (mGluRs).[1] These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly found on presynaptic terminals.[2] Activation of these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and inhibition of voltage-dependent calcium channels, which collectively suppresses neurotransmitter release.[3][4] Consequently, L-AP4 acts as a synaptic depressant.[5]
Q2: How selective is L-AP4 for the different group III mGluR subtypes?
L-AP4 is selective for group III mGluRs over other mGluR groups and ionotropic glutamate receptors.[3] However, its potency varies significantly among the four group III subtypes. It is most potent at mGluR4 and mGluR8, less potent at mGluR6, and shows significantly lower potency at mGluR7.[3][5] This differential activity is critical when designing experiments targeting a specific receptor subtype.
Dosage and Administration
Q3: How should I prepare an L-AP4 solution for in vivo use?
L-AP4 has limited solubility in water but is more soluble in a basic solution. For in vivo studies, it is crucial to prepare fresh solutions or store them properly to ensure stability.
-
Solubility: L-AP4 is soluble up to 5 mM in water and up to 100 mM in 1eq. NaOH.[5][6]
-
Preparation: For stock solutions, dissolve L-AP4 in the appropriate solvent. If using water, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use.[7]
-
Storage: Prepare solutions on the day of use if possible.[6] If storage is necessary, aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[6][7] Before use, thaw the solution and ensure no precipitation has occurred.[6]
Q4: What is a typical starting dose for an in vivo experiment?
The optimal dose of L-AP4 is highly dependent on the animal model, administration route, and the specific biological question. It is always recommended to perform a dose-response study. The table below summarizes doses reported in the literature, which can serve as a starting point.
Q5: What are the common routes of administration for L-AP4?
The route of administration depends on the target tissue and desired systemic exposure. Common routes include:
-
Intracerebroventricular (i.c.v.): Bypasses the blood-brain barrier for direct central nervous system effects.[8]
-
Intrathecal: For targeting the spinal cord.[7]
-
Intravitreal/Intraocular: For retinal studies.[9]
-
Direct microinjection (e.g., intrastriatal): For targeting specific brain nuclei.[10]
Data Presentation
Table 1: L-AP4 Receptor Selectivity Profile
| Receptor Subtype | Reported EC₅₀ Values (µM) | Citations |
| mGluR4 | 0.1 - 0.13 | [5][7] |
| mGluR8 | 0.06 - 0.6 | [5][6][7] |
| mGluR6 | 1.0 - 2.4 | [5][7] |
| mGluR7 | 249 - 337 | [5][7] |
Table 2: Summary of Reported In Vivo L-AP4 Dosages
| Animal Model | Route of Administration | Dose Range / Concentration | Research Area | Citations |
| Rat | Intrathecal | 5 - 30 µg | Neuropathic Pain | [7] |
| Rat | Intracerebroventricular (i.c.v.) | 5 µL of 80 mM solution | Spatial Learning | [8] |
| Mouse | Intravitreal Injection | 0.5 µL of 10 µM solution | Retinal Degeneration | [9] |
| Mouse | Cerebellar Slice (ex vivo) | 100 µM (EC₅₀ = 2.5 µM) | Synaptic Plasticity | [11] |
| Rat | Intrastriatal | Dose-response study | Parkinson's Disease Model | [10] |
Table 3: L-AP4 Solubility and Solution Preparation
| Parameter | Value / Instruction | Citations |
| Molecular Weight | 183.1 g/mol | [5] |
| Solubility in Water | Up to 5 mM | [5][6] |
| Solubility in 1eq. NaOH | Up to 100 mM | [5] |
| Short-term Storage | Prepare fresh daily. If needed, store at -20°C for up to 1 month. | [6] |
| Long-term Storage | Store stock solutions at -80°C for up to 6 months. | [7] |
| Pre-use Handling | Thaw, ensure no precipitate, and filter-sterilize (0.22 µm) if aqueous. | [6][7] |
Troubleshooting Guide
Q6: I am not observing any effect after administering L-AP4. What are the possible causes?
If you do not see the expected biological response, consider the following factors. The accompanying diagram provides a logical workflow for troubleshooting this issue.
-
Incorrect Dosage: The dose may be too low. Given L-AP4's high EC₅₀ for mGluR7, very high concentrations are needed to activate this subtype.[5] Consult the literature for your specific model and perform a dose-response curve.
-
Route of Administration: The drug may not be reaching the target tissue. For CNS targets, systemic administration may be ineffective due to the blood-brain barrier, necessitating direct injection (e.g., i.c.v.).
-
Solution Instability: L-AP4 solutions may degrade. Ensure you are using freshly prepared solutions or properly stored aliquots.[6]
-
Receptor Expression: The target tissue may not express L-AP4-sensitive group III mGluRs at a sufficient level.
-
Pathological State: The response to L-AP4 can be altered in disease models. For example, dopamine denervation in the striatum enhances the neuronal response to L-AP4.[10]
-
Antagonist Confirmation: To ensure the observed effect (or lack thereof) is due to group III mGluR activity, use a specific antagonist like MAP4 to block the pathway.[8][12]
Experimental Protocols & Visualizations
Protocol: In Vivo Dose-Response Study
This protocol provides a general framework for determining the effective dose of L-AP4 in a rodent model.
1. Animal and Group Allocation:
-
Select the appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Randomly assign animals to different groups (n=8-10 per group). Include a vehicle control group and at least 3-4 L-AP4 dose groups. Doses should span a logarithmic range based on literature values (e.g., 1, 10, 100 µg/kg).
2. L-AP4 Solution Preparation:
-
On the day of the experiment, prepare a stock solution of L-AP4 in an appropriate vehicle (e.g., sterile saline, potentially with pH adjustment).
-
Prepare serial dilutions to achieve the final desired concentrations for injection. The injection volume should be consistent across all groups (e.g., 5 mL/kg).
-
The vehicle control group receives the vehicle solution only.
3. Administration:
-
Administer L-AP4 or vehicle via the chosen route (e.g., intraperitoneal, i.c.v.). Handle animals gently to minimize stress.
4. Behavioral or Physiological Measurement:
-
At a predetermined time point post-injection (based on expected pharmacokinetics), perform the relevant assay (e.g., hot plate test for analgesia, open field test for motor activity, electrophysiology recording).
5. Data Collection and Analysis:
-
Record the data for each animal.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of different L-AP4 doses to the vehicle control.
-
Plot the results as a dose-response curve to determine the ED₅₀ (effective dose for 50% of the maximal response).
L-AP4 Signaling Pathway
L-AP4 activates presynaptic group III mGluRs, which are coupled to the inhibitory G-protein, Gαi/o. This initiates a signaling cascade that suppresses neurotransmitter release.
References
- 1. L-AP4 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 6. L-AP4 | Group III mGlu receptor agonist | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A metabotropic glutamate receptor agonist enhances visual signal fidelity in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased response to intrastriatal L(+)-2-amino-4-phosphonobutyrate (L-AP4) in unilateral 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impaired Cerebellar Synaptic Plasticity and Motor Performance in Mice Lacking the mGluR4 Subtype of Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-AP4 | CAS:23052-81-5 | Selective group III mGlu agonist | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: L-AP4 Agonist Desensitization in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-AP4 agonist desensitization in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-AP4 and which receptors does it target?
L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid) is a selective agonist for Group III metabotropic glutamate receptors (mGluRs). It exhibits varying potencies for the different subtypes within this group.
Q2: What are the typical concentrations of L-AP4 used in cell culture experiments?
The effective concentration of L-AP4 can vary significantly depending on the mGluR subtype being studied and the specific experimental goals. EC50 values range from the sub-micromolar to the high micromolar range. For instance, in studies on oligodendrocyte viability, 50 μM L-AP4 has been used[1], while concentrations up to 1 mM have been used in synaptosome preparations[2]. It is crucial to perform a dose-response curve for your specific cell type and experimental endpoint.
Q3: Is L-AP4 cytotoxic in long-term neuronal cultures?
Prolonged exposure to high concentrations of any compound can have cytotoxic effects. However, studies have shown that L-AP4 can have neurotrophic and survival-promoting effects on cultured cerebellar granule cells[2]. One study demonstrated that 24-hour treatment with 50 μM L-AP4 was not cytotoxic to oligodendrocytes and, in the presence of astrocytes, could even protect against kainic acid-induced cell death[1]. It is always recommended to perform a viability assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your specific long-term experiment[3][4].
Q4: Does L-AP4 induce receptor internalization?
Interestingly, studies on mGluR4 have shown that agonist activation with L-AP4 does not lead to receptor internalization, even after 60 minutes of treatment[5]. This is in contrast to the desensitization observed with direct activation of Protein Kinase C (PKC)[5]. However, the internalization properties can be receptor subtype-specific. For other Group III mGluRs, it is advisable to assess internalization directly.
Q5: How stable is L-AP4 in cell culture medium?
L-AP4 is generally stable in aqueous solutions. For long-term experiments, it is good practice to prepare fresh stock solutions and to consider the potential for degradation over extended periods at 37°C. Stock solutions of L-AP4 can be stored at -20°C for about a month or at -80°C for up to six months[6]. When preparing working solutions, it is recommended to use a sterile filter (0.22 μm) if using a water-based stock[6].
Troubleshooting Guides
Issue 1: Loss of Cellular Response to L-AP4 Over Time
Possible Cause 1: Receptor Desensitization
-
Explanation: Continuous exposure to an agonist can lead to receptor desensitization, a process where the cellular response diminishes despite the continued presence of the agonist. For mGluR4, desensitization to L-AP4's effect on cAMP signaling has been linked to PKC activation rather than agonist-induced desensitization[5].
-
Troubleshooting Steps:
-
Intermittent Application: Instead of continuous exposure, try applying L-AP4 intermittently (e.g., washout periods) to allow for receptor resensitization.
-
Investigate Signaling Pathways: Examine downstream signaling pathways. For example, investigate the involvement of kinases like PKC and PKA in the desensitization process[5].
-
Co-application with Modulators: Consider co-application with allosteric modulators that may alter the desensitization profile.
-
Possible Cause 2: Receptor Downregulation
-
Explanation: Prolonged agonist exposure can lead to a decrease in the total number of receptors expressed on the cell surface through increased degradation or reduced synthesis.
-
Troubleshooting Steps:
-
Quantify Receptor Levels: Perform western blotting or ELISA to measure total and cell surface receptor protein levels at different time points during the long-term experiment.
-
Assess mRNA Levels: Use qPCR to determine if there is a change in the transcription of the mGluR gene.
-
Pulse-Chase Experiments: To investigate receptor turnover rates, consider performing pulse-chase experiments using radiolabeled ligands or other labeling techniques.
-
Possible Cause 3: L-AP4 Degradation
-
Explanation: Over long incubation periods at 37°C, L-AP4 in the cell culture medium may degrade, leading to a decrease in its effective concentration.
-
Troubleshooting Steps:
-
Regular Media Changes: Replenish the cell culture medium with fresh L-AP4 at regular intervals (e.g., every 24-48 hours).
-
Stability Check: If feasible, use analytical methods like HPLC to assess the concentration of L-AP4 in your culture medium over time.
-
Issue 2: High Variability in Experimental Readouts
Possible Cause 1: Inconsistent Cell Culture Conditions
-
Explanation: Minor variations in cell density, passage number, or media composition can lead to significant differences in receptor expression and signaling, contributing to variability.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain a strict and consistent cell culture protocol, including seeding density, passage number, and media formulation.
-
Quality Control: Regularly check cell morphology and viability.
-
Possible Cause 2: Fluctuation in L-AP4 Concentration
-
Explanation: Inaccurate pipetting or improper storage of L-AP4 stock solutions can lead to variations in the final concentration in your experiments.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Proper Stock Handling: Aliquot and store L-AP4 stock solutions at the recommended temperature to avoid repeated freeze-thaw cycles[6].
-
Quantitative Data
Table 1: EC50 Values of L-AP4 for Group III mGluR Subtypes
| mGluR Subtype | EC50 (μM) | Reference |
| mGluR4 | 0.1 - 0.13 | [6] |
| mGluR6 | 1.0 - 2.4 | [6] |
| mGluR7 | 249 - 337 | [6] |
| mGluR8 | 0.29 | [6] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from a study investigating the effect of an mGluR4 agonist on glioblastoma cell viability[3].
Materials:
-
Cells of interest cultured in a 96-well plate
-
L-AP4
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-well plate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of L-AP4 for the desired long-term duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
At the end of the treatment period, add 20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a multi-well plate spectrophotometer.
-
Express cell viability as a percentage of the control group.
Protocol 2: Quantification of Cell Surface Receptors by ELISA
This protocol is based on a method used to measure mGluR4 internalization[5].
Materials:
-
Cells expressing an epitope-tagged mGluR of interest (e.g., cmyc-mGluR4)
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat cells with L-AP4 for various time points.
-
Wash the cells with ice-cold wash buffer to stop the experiment.
-
Fix the cells (e.g., with 4% paraformaldehyde) if required by the antibody.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary antibody against the extracellular epitope tag.
-
Wash the cells and incubate with the HRP-conjugated secondary antibody.
-
Wash the cells and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
A decrease in absorbance indicates receptor internalization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of metabotropic glutamate receptors by L-AP4 stimulates survival of rat cerebellar granule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Metabotropic Glutamate Receptor 4 Suppresses Proliferation and Promotes Apoptosis With Inhibition of Gli-1 in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The metabotropic glutamate receptor 4 is internalized and desensitized upon protein kinase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preventing degradation of (2S)-2-amino-4-phosphonobutanoic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (2S)-2-amino-4-phosphonobutanoic acid (L-AP4) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for L-AP4 powder and stock solutions?
A1: For optimal stability, L-AP4 powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[1] It is highly recommended to prepare solutions fresh for each experiment to minimize degradation.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: What solvents are recommended for dissolving L-AP4?
A2: L-AP4 is soluble in water up to 5 mM and in 0.1 M NaOH up to 100 mM.[2] For experiments requiring higher concentrations, using a dilute NaOH solution is effective. However, be mindful of the final pH of your experimental solution and adjust accordingly, as pH can influence stability.
Q3: What are the potential degradation pathways for L-AP4 in solution?
A3: While specific degradation pathways for L-AP4 are not extensively documented in publicly available literature, based on its chemical structure containing an amino acid and a phosphonic acid moiety, potential degradation pathways include oxidation of the amino group and hydrolysis of the carbon-phosphorus bond under harsh conditions. Phosphonates are generally stable, but extreme pH and high temperatures can promote hydrolysis.
Q4: How can I detect degradation of my L-AP4 solution?
A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate L-AP4 from its degradation products. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the molecular weights of any impurities, helping to elucidate the structure of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of L-AP4 in the working solution. | Prepare fresh L-AP4 solution for each experiment. Ensure the pH of the final solution is within a stable range (ideally close to neutral). Avoid prolonged exposure of the solution to light and elevated temperatures. |
| Incorrect concentration of L-AP4. | Verify the initial weight of the L-AP4 powder and the volume of the solvent used. Use a calibrated balance and volumetric flasks. | |
| Precipitate formation in my L-AP4 stock solution upon thawing. | The concentration of L-AP4 exceeds its solubility at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate completely before use. If the precipitate does not dissolve, the solution may be supersaturated and should be remade at a lower concentration. |
| Inconsistent experimental results between batches of L-AP4 solution. | Inconsistent solution preparation or storage. | Standardize the solution preparation protocol. Ensure all users follow the same procedure for weighing, dissolving, and storing L-AP4. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Degradation of the L-AP4 powder. | Store the L-AP4 powder under the recommended desiccated and cold conditions. If you suspect the powder has degraded, purchase a new batch. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for L-AP4 under various stress conditions. This data is illustrative and should be confirmed by experimental analysis.
| Condition | Duration | Temperature | L-AP4 Remaining (%) | Major Degradation Product(s) Detected |
| 0.1 M HCl | 24 hours | 60°C | 85% | 2-amino-4-hydroxybutanoic acid |
| 0.1 M NaOH | 24 hours | 60°C | 92% | Minor unidentified polar impurities |
| 3% H₂O₂ | 24 hours | 25°C | 78% | Oxidized derivatives |
| UV Light (254 nm) | 48 hours | 25°C | 95% | Minor unidentified impurities |
| 60°C | 48 hours | 60°C | 90% | Minor unidentified impurities |
Experimental Protocols
Protocol 1: Preparation of a Stable L-AP4 Stock Solution
-
Materials: (2S)-2-amino-4-phosphonobutanoic acid powder, sterile deionized water or 0.1 M NaOH, sterile microcentrifuge tubes, calibrated balance, vortex mixer, 0.22 µm syringe filter.
-
Procedure:
-
Weigh the desired amount of L-AP4 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile deionized water (for concentrations up to 5 mM) or 0.1 M NaOH (for higher concentrations) to achieve the target concentration.
-
Vortex the solution until the L-AP4 is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of L-AP4
-
Objective: To investigate the stability of L-AP4 under various stress conditions.
-
Materials: L-AP4 stock solution (e.g., 10 mM in water), 1 M HCl, 1 M NaOH, 30% H₂O₂, HPLC system with a suitable column (e.g., C18), mobile phase, UV detector.
-
Procedure:
-
Acid Hydrolysis: Mix 1 mL of L-AP4 stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of L-AP4 stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.
-
Oxidation: Mix 1 mL of L-AP4 stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the L-AP4 stock solution at 60°C for 48 hours.
-
Photodegradation: Expose an aliquot of the L-AP4 stock solution to UV light (254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples and a non-stressed control sample by HPLC. Compare the peak area of L-AP4 in the stressed samples to the control to determine the percentage of degradation. Analyze for the appearance of new peaks, which indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways of L-AP4 under various stress conditions.
Caption: Recommended workflow for handling L-AP4 solutions to ensure experimental consistency.
References
Off-target effects of L-AP4 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential off-target effects of L-AP4, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary, on-target effects of L-AP4?
L-AP4 is a selective agonist for group III metabotropic glutamate receptors (mGluRs). Its primary on-target effect is the activation of mGluR4, mGluR6, mGluR7, and mGluR8, which are Gi/o-coupled receptors. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates synaptic transmission.[1]
Q2: I'm observing unexpected excitatory effects with high concentrations of L-AP4. What could be the cause?
At high concentrations, L-AP4 can exhibit off-target effects by acting as a partial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. This can lead to the potentiation of NMDA receptor-mediated currents, resulting in increased neuronal excitability. This effect is distinct from its canonical inhibitory action via group III mGluRs.
Q3: How can I differentiate between the on-target group III mGluR effects and the off-target NMDA receptor effects of L-AP4 in my experiments?
To distinguish between these two effects, you can use specific pharmacological antagonists.
-
To block on-target effects: Use a group III mGluR antagonist such as (S)-2-Amino-2-methyl-4-phosphonobutanoic acid (MAP4).[2] If the unexpected effect is blocked by MAP4, it is likely mediated by a group III mGluR.
-
To block off-target NMDA receptor effects: Use a competitive NMDA receptor antagonist that acts at the glutamate binding site, such as D-2-amino-5-phosphonovalerate (D-AP5).[3] If D-AP5 blocks the observed effect, it indicates the involvement of NMDA receptors.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected increase in neuronal firing or synaptic potentiation at high L-AP4 concentrations. | Off-target activation of NMDA receptors. | 1. Reduce the concentration of L-AP4 to the low micromolar or high nanomolar range to favor group III mGluR activation. 2. Co-apply L-AP4 with a selective NMDA receptor antagonist, such as D-AP5 (typically 50 µM). If the excitatory effect is abolished, it confirms off-target NMDA receptor activity.[3] |
| Lack of inhibitory effect at expected L-AP4 concentrations. | 1. Poor compound stability or incorrect concentration. 2. Low expression of group III mGluRs in the experimental preparation. 3. Desensitization of group III mGluRs. | 1. Prepare fresh solutions of L-AP4. Verify the final concentration. 2. Confirm the expression of mGluR4, 6, 7, or 8 in your system using techniques like qPCR or immunohistochemistry. 3. Reduce the duration of L-AP4 application. |
| Inconsistent results between experiments. | Variability in experimental conditions. | 1. Ensure consistent pH and temperature of your experimental solutions. 2. Standardize cell or tissue preparation methods. 3. Use a consistent batch of L-AP4 if possible. |
Quantitative Data Summary
The following table summarizes the effective concentrations of L-AP4 at its on-target and known off-target receptors.
| Receptor Target | Effect | Effective Concentration (EC50) | Reference |
| On-Target | |||
| mGluR4 | Agonist | 0.1 - 0.13 µM | |
| mGluR8 | Agonist | 0.29 µM | |
| mGluR6 | Agonist | 1.0 - 2.4 µM | |
| mGluR7 | Agonist | 249 - 337 µM | |
| Off-Target | |||
| NMDA Receptor | Partial Co-agonist | ~25 µM |
Key Experimental Protocols
Protocol 1: cAMP Assay for On-Target Group III mGluR Activation
This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of group III mGluRs by L-AP4.
Materials:
-
Cells expressing the target group III mGluR (e.g., CHO or HEK293 cells)
-
L-AP4
-
Forskolin
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit or similar)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Preparation: Plate the cells in a 96-well plate and culture until they reach the desired confluency.
-
Assay Buffer Preparation: Prepare an assay buffer containing a PDE inhibitor to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of L-AP4.
-
Cell Stimulation: a. Remove the culture medium and wash the cells with the assay buffer. b. Add the L-AP4 dilutions to the cells and incubate for a short period (e.g., 15-30 minutes). c. Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
cAMP Measurement: Follow the instructions of your chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the L-AP4 concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Protocol 2: Electrophysiological Recording of Off-Target NMDA Receptor Activity
This protocol describes how to measure the potentiation of NMDA receptor-mediated currents by L-AP4 using whole-cell patch-clamp electrophysiology.
Materials:
-
Neurons expressing NMDA receptors (e.g., primary hippocampal or cortical neurons)
-
L-AP4
-
NMDA
-
Glycine (or D-serine)
-
External and internal recording solutions
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Recording Setup: a. Establish a whole-cell patch-clamp recording from a neuron. b. Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.
-
Baseline NMDA Current: a. Perfuse the neuron with an external solution containing a sub-saturating concentration of NMDA (e.g., 10-30 µM) and a saturating concentration of the co-agonist glycine (e.g., 10 µM). This will elicit a baseline inward current.
-
Application of L-AP4: a. Co-apply a high concentration of L-AP4 (e.g., 50-100 µM) along with the same concentrations of NMDA and glycine. b. Record any change in the amplitude of the inward current. An increase in the current amplitude in the presence of L-AP4 suggests its role as a co-agonist at the NMDA receptor.
-
Washout and Control: a. Wash out the L-AP4 and observe if the current returns to the baseline level. b. To confirm the effect is mediated by NMDA receptors, perform the experiment in the presence of a selective NMDA receptor antagonist like D-AP5. The potentiation by L-AP4 should be blocked.
Visualizations
Caption: On-target signaling pathway of L-AP4 via group III mGluRs.
Caption: Off-target action of L-AP4 as a co-agonist at the NMDA receptor.
Caption: Troubleshooting workflow for unexpected excitatory effects of L-AP4.
References
Buffering pH for optimal L-AP4 activity
Welcome to the technical support center for L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this selective group III metabotropic glutamate receptor (mGluR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for L-AP4 activity?
While a definitive optimal pH for L-AP4 activity has not been explicitly defined in a single comparative study, experimental evidence strongly suggests that a neutral to slightly alkaline pH range of 7.4 to 8.5 is effective for L-AP4 activity. A pH of 7.4 is most commonly used in a variety of assays, including electrophysiology, radioligand binding, and GTPγS binding assays, indicating it is a reliable starting point for most experimental setups.
Q2: Which buffer systems are recommended for L-AP4 experiments?
HEPES and Tris-HCl are the most frequently used buffer systems for in vitro studies involving L-AP4 and other mGluR ligands. The choice of buffer can depend on the specific experimental requirements, such as the need for a CO₂-independent buffering system.
Q3: How does pH affect the stability of L-AP4?
L-AP4 is a stable compound. Its solubility is significantly increased in alkaline solutions, such as 1eq. NaOH, which suggests good stability in the recommended neutral to slightly alkaline pH range. Stock solutions are typically prepared in water or aqueous buffers and can be stored frozen for extended periods.
Q4: What is the primary signaling pathway activated by L-AP4?
L-AP4 is an agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8), which are G-protein coupled receptors. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1] Additionally, L-AP4 can modulate the activity of voltage-gated calcium channels, leading to a reduction in calcium influx.[2][3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with L-AP4, with a focus on problems related to pH and buffering.
| Problem | Possible Cause | Recommended Solution |
| Low or no L-AP4 activity observed. | Suboptimal pH of the experimental buffer. The pH may be too acidic, reducing L-AP4's ability to bind to and activate the mGluRs. | Verify the pH of your buffer and adjust it to the recommended range of 7.4-8.5. A pH of 7.4 is a good starting point. |
| Incorrect buffer composition. Certain buffer components may interfere with L-AP4 activity or receptor function. | Use standard, well-characterized buffers such as HEPES or Tris-HCl. Ensure all components are of high purity and at the correct final concentrations. | |
| Degradation of L-AP4. Improper storage or handling of L-AP4 stock solutions can lead to degradation. | Prepare fresh stock solutions of L-AP4 in a suitable solvent (e.g., water or a mild buffer) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | pH drift during the experiment. Changes in temperature or exposure to air can cause the pH of the buffer to shift over time. | Use a buffer with a pKa close to the desired experimental pH to ensure stable buffering capacity. For example, HEPES (pKa ≈ 7.5) is excellent for maintaining pH at 7.4. Regularly check the pH of your working solutions. |
| Variability in buffer preparation. Minor differences in the preparation of buffers between experiments can lead to inconsistent results. | Prepare a large batch of buffer to be used across multiple experiments to ensure consistency. Follow a standardized protocol for buffer preparation and pH adjustment. | |
| High background signal or non-specific effects. | Buffer-induced artifacts. The buffer itself may be causing non-specific effects on the cells or tissues being studied. | Run control experiments with the buffer alone (vehicle control) to assess any background effects. If necessary, try a different buffering agent. |
| Precipitation of L-AP4 or other components. Incorrect pH or buffer composition can lead to the precipitation of salts or the compound of interest. | Ensure all components are fully dissolved and the final solution is clear. Adjusting the pH after all components are added can sometimes help prevent precipitation. |
Data Presentation
Recommended Buffer Systems for L-AP4 Experiments
| Buffer | pKa at 25°C | Buffering Range | Common Working Concentration | Notes |
| HEPES | 7.5 | 6.8 - 8.2 | 10-25 mM | Often preferred for cell-based assays due to its stability and lack of interference with many biological processes. |
| Tris-HCl | 8.1 | 7.0 - 9.0 | 20-50 mM | A common and cost-effective buffer, but its pKa is temperature-dependent. |
L-AP4 EC₅₀ Values at Different Group III mGluRs
| Receptor Subtype | Reported EC₅₀ (μM) |
| mGluR4 | 0.1 - 0.13 |
| mGluR6 | 1.0 - 2.4 |
| mGluR7 | 249 - 337 |
| mGluR8 | 0.29 |
Data compiled from supplier datasheets and literature.
Experimental Protocols
Preparation of a Standard HEPES-buffered Saline (HBS) for Electrophysiology
This protocol describes the preparation of a standard HBS at pH 7.4, suitable for whole-cell patch-clamp recordings.
Materials:
-
HEPES (FW: 238.3 g/mol )
-
NaCl (FW: 58.44 g/mol )
-
KCl (FW: 74.55 g/mol )
-
CaCl₂ (FW: 110.98 g/mol )
-
MgCl₂ (FW: 95.21 g/mol )
-
Glucose (FW: 180.16 g/mol )
-
NaOH (1 M solution)
-
HCl (1 M solution)
-
High-purity water
Procedure:
-
To prepare 1 L of 10x HBS stock solution, dissolve the following in 800 mL of high-purity water:
-
137 mM NaCl
-
5.4 mM KCl
-
1.3 mM CaCl₂
-
1.0 mM MgCl₂
-
10 mM HEPES
-
10 mM Glucose
-
-
Stir until all components are completely dissolved.
-
Adjust the pH to 7.4 using 1 M NaOH. Be careful not to overshoot the target pH.
-
Bring the final volume to 1 L with high-purity water.
-
Sterile-filter the solution through a 0.22 µm filter.
-
For the working solution, dilute the 10x stock 1:10 with high-purity water.
-
Before each experiment, confirm the pH of the working solution is 7.4 and adjust with 1 M NaOH or 1 M HCl if necessary.
GTPγS Binding Assay Protocol
This protocol outlines a general procedure for a GTPγS binding assay to measure the activation of G-proteins by L-AP4.
Materials:
-
Cell membranes expressing the mGluR of interest
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
[³⁵S]GTPγS
-
GDP
-
L-AP4
-
Non-specific binding control (e.g., unlabeled GTPγS)
-
Scintillation fluid and vials
Procedure:
-
Prepare the assay buffer and ensure the pH is accurately adjusted to 7.4.
-
On ice, add the following to microcentrifuge tubes:
-
Cell membranes (5-20 µg of protein)
-
A range of concentrations of L-AP4.
-
10 µM GDP
-
Assay Buffer to the desired final volume.
-
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a separate set of tubes.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the reaction at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C).
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data to determine the EC₅₀ of L-AP4.
Mandatory Visualizations
Caption: L-AP4 signaling pathway.
Caption: Troubleshooting workflow for L-AP4 experiments.
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. L-AP4 inhibits calcium currents and synaptic transmission via a G- protein-coupled glutamate receptor | Journal of Neuroscience [jneurosci.org]
- 5. G protein modulation of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-AP4 Experimental Protocols and Troubleshooting
This technical support center provides detailed guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving the group III metabotropic glutamate receptor (mGluR) agonist, L-AP4.
Frequently Asked Questions (FAQs)
Q1: What is L-AP4 and what is its primary mechanism of action?
L-AP4 (L-2-amino-4-phosphonobutyric acid) is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs).[1][2][3] These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein coupled receptors (GPCRs) that are typically located on presynaptic terminals. Upon activation by L-AP4, these receptors inhibit the release of neurotransmitters, such as glutamate and GABA.[4] This inhibitory effect is primarily mediated through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and through the modulation of voltage-gated calcium channels.[5][6]
Q2: What are the common sources of variability in L-AP4 experiments?
Variability in L-AP4 experiments can arise from several factors:
-
Reagent Preparation and Storage: Improper preparation and storage of L-AP4 solutions can lead to degradation or inaccurate concentrations.
-
Cell Culture Conditions: The expression levels of group III mGluRs can vary significantly between cell lines and even between passages of the same cell line. Cell health and density at the time of the experiment are also critical factors.
-
Receptor Desensitization: Prolonged or repeated exposure to L-AP4 can lead to desensitization of the mGluRs, resulting in a diminished response.
-
Experimental System: The specific effects of L-AP4 can differ depending on the experimental model (e.g., primary neurons vs. recombinant cell lines), the specific mGluR subtypes present, and the downstream signaling pathways being measured.[7]
Q3: How should I prepare and store L-AP4 solutions to ensure stability and consistency?
To ensure the stability and consistency of your L-AP4 solutions, follow these guidelines:
-
Solubility: L-AP4 is soluble in water up to 5 mM and in 1 M NaOH up to 100 mM.[1] For higher concentrations, gentle warming and sonication may be necessary.[3]
-
Stock Solutions: Prepare stock solutions in water or a suitable buffer. It is recommended to filter-sterilize the stock solution.
-
Storage: Store L-AP4 powder at room temperature.[1] For stock solutions, it is best to prepare them fresh on the day of the experiment. If storage is necessary, aliquot the solution and store at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Electrophysiology Experiments
Issue: Inconsistent or no inhibition of synaptic transmission with L-AP4 application.
| Potential Cause | Troubleshooting Steps |
| L-AP4 Degradation | Prepare fresh L-AP4 solution for each experiment. Ensure proper storage of stock solutions if not used immediately. |
| Low Receptor Expression | Use a cell type known to express high levels of group III mGluRs (e.g., hippocampal or olfactory bulb neurons).[6] If using a recombinant system, verify receptor expression via Western blot or qPCR. |
| Receptor Desensitization | Limit the duration of L-AP4 application. Ensure adequate washout periods between applications. |
| Incorrect L-AP4 Concentration | Verify the final concentration of L-AP4 in your bath solution. Perform a dose-response curve to determine the optimal concentration for your system. A concentration of 30 µM has been shown to inhibit EPSPs by approximately 46.5% in cultured mitral cells.[6] |
| G-protein Inactivation | Ensure your intracellular recording solution contains GTP to allow for G-protein activation. Pertussis toxin can be used as a negative control to confirm the involvement of Gi/o proteins.[5][6] |
Cell-Based Assays (Calcium Imaging & cAMP Assays)
Issue: High well-to-well variability in signal.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Use a consistent and gentle pipetting technique to avoid clumping. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Inconsistent Dye Loading | Ensure consistent incubation time and temperature for dye loading (e.g., Fura-2 AM for calcium imaging). Wash cells gently to avoid cell detachment. |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media. |
| Cell Health | Ensure cells are healthy and within an optimal passage number. Visually inspect cells for any signs of stress or contamination before starting the experiment. |
Quantitative Data Summary
| Parameter | Receptor Subtype | Value | Experimental System |
| EC50 | mGluR4 | 0.1 - 0.13 µM | Recombinant cell lines |
| mGluR6 | 1.0 - 2.4 µM | Recombinant cell lines | |
| mGluR7 | 249 - 337 µM | Recombinant cell lines | |
| mGluR8 | 0.29 µM | Recombinant cell lines | |
| Inhibition of High-Threshold Calcium Currents | N/A | 23.6% ± 9.1% | Cultured olfactory bulb neurons (30 µM L-AP4)[6] |
| Inhibition of Monosynaptic EPSPs | N/A | 46.5% ± 18.5% | Cultured mitral cells (30 µM L-AP4)[6] |
| Reduction of Presynaptic Calcium Transients | mGluR4 | ~27% | Cerebellar slices (100 µM L-AP4)[8] |
| Reduction of Basal Dopamine Release | Group III mGluRs | Dose-dependent (1-100 µM) | Rat dorsal striatum (in vivo microdialysis)[9] |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To measure the effect of L-AP4 on excitatory postsynaptic currents (EPSCs).
Methodology:
-
Preparation: Prepare acute brain slices (e.g., hippocampus or olfactory bulb) or cultured primary neurons.
-
Recording Setup: Use a standard patch-clamp rig with a perfusion system. The external solution should be artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2. The internal pipette solution should contain GTP (e.g., 0.3 mM) to enable G-protein signaling.
-
Recording Procedure:
-
Establish a whole-cell recording from a neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Evoke EPSCs by stimulating nearby afferent fibers with a bipolar electrode.
-
Record a stable baseline of EPSCs for at least 5-10 minutes.
-
Bath-apply L-AP4 at the desired concentration (e.g., 10-100 µM).
-
Record the effect of L-AP4 on the EPSC amplitude for 10-15 minutes or until a stable effect is observed.
-
Wash out L-AP4 with aCSF and record the recovery of the EPSC amplitude.
-
-
Data Analysis: Measure the amplitude of the EPSCs before, during, and after L-AP4 application. Calculate the percentage of inhibition caused by L-AP4.
In Vivo Microdialysis
Objective: To measure the effect of L-AP4 on neurotransmitter release in a specific brain region.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., dorsal striatum).
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
L-AP4 Administration: Administer L-AP4 through the microdialysis probe (retrodialysis) at various concentrations (e.g., 1, 10, 100 µM).
-
Continued Sampling: Continue collecting dialysate samples during and after L-AP4 administration to measure its effect on neurotransmitter levels.
-
Sample Analysis: Analyze the concentration of the neurotransmitter of interest (e.g., dopamine) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and plot the time course of the effect of L-AP4.
Visualizations
Caption: L-AP4 signaling pathway.
Caption: Troubleshooting workflow for L-AP4 experiments.
References
- 1. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-AP4 | CAS:23052-81-5 | Selective group III mGlu agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. Interplay between metabotropic glutamate type 4 and adenosine type 1 receptors modulate synaptic transmission in the cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of group III metabotropic glutamate receptors inhibits basal and amphetamine-stimulated dopamine release in rat dorsal striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-AP4 and Other Group III Metabotropic Glutamate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-2-amino-4-phosphonobutyric acid (L-AP4) with other prominent group III metabotropic glutamate receptor (mGluR) agonists. The information presented herein is intended to assist researchers in selecting the most appropriate compounds for their studies by offering a comprehensive overview of their pharmacological properties, supported by experimental data and methodologies.
Introduction to Group III mGluRs and their Agonists
Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located on presynaptic terminals and act as autoreceptors to inhibit neurotransmitter release.[1] Their activation is primarily coupled to the inhibition of adenylyl cyclase through Gαi/o proteins, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[2] This makes them attractive targets for therapeutic intervention in a variety of neurological and psychiatric disorders characterized by excessive glutamate transmission.
L-AP4 is a classical and widely used group-selective agonist for group III mGluRs.[2][3] While it is a valuable research tool, its limited subtype selectivity has driven the development of other agonists with improved pharmacological profiles. This guide will compare L-AP4 with other key group III mGluR agonists, including ACPT-I, (S)-3,4-DCPG, and DCG-IV, focusing on their potency, selectivity, and reported effects in experimental systems.
Comparative Potency and Selectivity
The following table summarizes the reported potency (EC50 or Ki values in µM) of L-AP4 and other selected group III mGluR agonists at the four human or rat group III mGluR subtypes. Lower values indicate higher potency.
| Agonist | mGluR4 | mGluR6 | mGluR7 | mGluR8 | Selectivity Profile |
| L-AP4 | 0.1 - 0.13[4] | 1.0 - 2.4[4] | 249 - 337[4] | 0.29[4] | mGluR4/8 > mGluR6 >> mGluR7 |
| ACPT-I | 7.2[5] | >1000[5] | >1000[5] | 18.4[5] | mGluR4/8 selective |
| (S)-3,4-DCPG | 1.3[6] | >100[6] | >100[6] | 0.031[6] | Highly mGluR8 selective |
| (RS)-PPG | 5.2[6] | 4.7[6] | 185[6] | 0.2[6] | mGluR8/4/6 > mGluR7 |
Note: The potencies can vary depending on the experimental system and assay conditions (e.g., cell type, radioligand used, etc.). The data presented here are for comparative purposes.
In Vitro and In Vivo Effects
L-AP4
-
In Vitro: L-AP4 is a potent synaptic depressant, inhibiting excitatory postsynaptic currents in various brain regions.[4] It has also been shown to reduce microglial reactivity in cell culture.[7]
-
In Vivo: Administration of L-AP4 has demonstrated neuroprotective effects in models of Parkinson's disease.[7] It has also been shown to reduce synaptic noise in a mouse model of retinitis pigmentosa.[8]
ACPT-I
-
In Vitro: ACPT-I has shown significant neuroprotective effects against excitotoxicity in primary neuronal cell cultures.[9]
-
In Vivo: In animal models, ACPT-I has demonstrated anxiolytic and antidepressant-like effects after central administration.[1] It also provides neuroprotection against kainate-induced neuronal damage in the hippocampus.[9]
(S)-3,4-DCPG
-
In Vitro: As a highly selective mGluR8 agonist, (S)-3,4-DCPG is a valuable tool for dissecting the specific roles of this receptor subtype. It has been shown to have neuroprotective effects in cellular models of Parkinson's disease.[7]
-
In Vivo: Studies have utilized (S)-3,4-DCPG to investigate the role of mGluR8 in various physiological and pathological processes.
DCG-IV
-
In Vitro: While primarily known as a group II mGluR agonist, DCG-IV can also act on group III mGluRs at higher concentrations.[2]
Signaling Pathways and Experimental Workflows
Group III mGluR Signaling Pathway
Group III mGluRs are coupled to Gαi/o proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
References
- 1. Group III mGlu receptor agonists produce anxiolytic- and antidepressant-like effects after central administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of (2S)-2-amino-4-phosphonobutanoic acid (L-AP4) and L-Serine-O-phosphate (L-SOP) as Group III Metabotropic Glutamate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent group III metabotropic glutamate receptor (mGluR) agonists: (2S)-2-amino-4-phosphonobutanoic acid (L-AP4) and L-Serine-O-phosphate (L-SOP). This document synthesizes available experimental data to offer an objective analysis of their performance, aiding in the selection of appropriate research tools and potential therapeutic agents.
Introduction
L-AP4 is a highly selective and widely studied agonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly presynaptic and play a crucial role in modulating neurotransmitter release. L-SOP, an endogenous phosphorylated amino acid, also acts as a potent agonist at group III mGluRs. Understanding the comparative efficacy of these two compounds is essential for designing experiments to probe the function of group III mGluRs and for developing novel therapeutics targeting these receptors.
In Vitro Efficacy at Group III mGluR Subtypes
The efficacy of L-AP4 and L-SOP has been evaluated at the different group III mGluR subtypes using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on EC₅₀ values, which represent the concentration of the agonist that produces 50% of the maximal response. It is important to note that the data presented is compiled from multiple studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Receptor Subtype | L-AP4 EC₅₀ (µM) | L-SOP EC₅₀ (µM) | Reference |
| mGluR4 | 0.1 - 0.13 | Data not available from a direct comparative study, but has been shown to have equal affinity to L-AP4 at mGluR4a. | |
| mGluR6 | 1.0 - 2.4 | Data not available from a direct comparative study, but L-SOP is reportedly more potent than L-AP5 (an L-AP4 analog) at cloned mGluR6. | |
| mGluR7 | 249 - 337 | Data not available from a direct comparative study, but L-SOP is reportedly more potent than L-AP5 at cloned mGluR7. | |
| mGluR8 | 0.29 | Data not available |
Key Observations:
-
L-AP4 demonstrates high potency at mGluR4 and mGluR8, with sub-micromolar EC₅₀ values.
-
The potency of L-AP4 is lower at mGluR6 and significantly lower at mGluR7.
-
While direct comparative EC₅₀ values for L-SOP across all subtypes are not available from a single study, evidence suggests it is a potent group III mGluR agonist.
-
Notably, one study reported that L-AP4 and L-SOP exhibit equal affinity for the mGluR4a subtype.
-
Furthermore, L-SOP has been shown to be more potent than L-AP5, a close analog of L-AP4, at cloned mGluR4, mGluR6, and mGluR7, suggesting it may have a comparable or even higher potency than L-AP4 at these subtypes.
In Vivo Efficacy
Direct comparative in vivo efficacy studies between L-AP4 and L-SOP are limited. However, both compounds have demonstrated neuroprotective effects in a model of traumatic brain injury (TBI). While a quantitative comparison is not available, this finding suggests that both agonists can effectively modulate group III mGluR activity in a complex in vivo environment to produce therapeutic benefits. Further head-to-head studies are required to delineate any differences in their in vivo potency and efficacy.
Signaling Pathways and Experimental Workflow
The activation of group III mGluRs by agonists like L-AP4 and L-SOP initiates an intracellular signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. This signaling pathway is a common method for assessing the efficacy of group III mGluR agonists.
A Comparative Guide to the In Vitro and In Vivo Effects of (2S)-2-amino-4-phosphonobutanoic acid (L-AP4)
(2S)-2-amino-4-phosphonobutanoic acid , commonly known as L-AP4 , is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). This guide provides a comprehensive comparison of its effects observed in controlled laboratory settings (in vitro) and within living organisms (in vivo), aimed at researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data regarding the activity of L-AP4 from both in vitro and in vivo studies.
Table 1: In Vitro Receptor Affinity and Potency of L-AP4
| Receptor Subtype | EC50 (μM) | Assay Type | Reference |
| mGluR4 | 0.1 - 0.13 | cAMP accumulation assay | [1] |
| mGluR6 | 1.0 - 2.4 | cAMP accumulation assay | [1] |
| mGluR7 | 249 - 337 | cAMP accumulation assay | [1] |
| mGluR8 | 0.29 | cAMP accumulation assay | [1] |
Table 2: In Vivo Efficacy and Dosage of L-AP4
| Animal Model | Effect | Effective Dose/Concentration | Route of Administration | Reference |
| Rat Visual Cortex Slices | Reduction of excitatory postsynaptic potentials (EPSPs) | Not specified | Bath application | [2] |
| Mouse Model of Retinitis Pigmentosa (rd10) | Reduction of synaptic noise in ONα RGCs | 50 nM | In vitro bath application to retinal slices | [3] |
| Rat Dorsal Striatum | Reduction of basal dopamine release | 1, 10, 100 µM | In vivo microdialysis | [4] |
| Rat Model of Parkinson's Disease | Reversal of haloperidol-induced catalepsy | 100 - 1000 nmol | Intracerebroventricular | [5] |
| Nerve-ligated Rats | Increased paw withdrawal threshold (analgesia) | 5 - 30 µg | Intrathecal injection | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the effects of L-AP4.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is used to measure the effect of L-AP4 on synaptic transmission.
-
Slice Preparation :
-
Anesthetize the animal (e.g., rodent) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest (e.g., visual cortex, hippocampus) in ice-cold, oxygenated cutting aCSF.
-
Transfer slices to a holding chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording :
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Establish a whole-cell patch-clamp recording from a target neuron using a borosilicate glass pipette filled with an appropriate internal solution.
-
Evoke excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) by placing a stimulating electrode in a relevant synaptic pathway.
-
-
Drug Application :
-
Record a stable baseline of evoked synaptic responses for at least 10-15 minutes.
-
Bath-apply L-AP4 at the desired concentration by switching the perfusion solution.
-
Record the synaptic responses in the presence of L-AP4 for a sufficient duration to observe its full effect.
-
Perform a washout by perfusing with the drug-free aCSF to observe the reversal of the effect.
-
In Vivo: In Vivo Microdialysis
This protocol allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.
-
Probe Implantation :
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., dorsal striatum).
-
Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.
-
-
Microdialysis Procedure :
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
After a stable baseline of neurotransmitter levels is established, administer L-AP4 via the perfusion solution at different concentrations.
-
Continue collecting dialysate samples to measure the effect of L-AP4 on neurotransmitter release.
-
-
Sample Analysis :
-
Analyze the concentration of the neurotransmitter of interest (e.g., dopamine, glutamate) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Mandatory Visualization
Signaling Pathway of Group III mGluRs
Group III mGluRs, activated by L-AP4, are coupled to the Gi/o family of G-proteins. Their activation primarily leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The dissociated Gβγ subunits can also directly modulate the activity of ion channels, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][8] This cascade ultimately leads to a reduction in neurotransmitter release from the presynaptic terminal.
Caption: L-AP4 signaling pathway via group III mGluRs.
Experimental Workflow: In Vivo Microdialysis
The following diagram illustrates the key steps involved in an in vivo microdialysis experiment to assess the effect of L-AP4 on neurotransmitter release.
Caption: Workflow for in vivo microdialysis with L-AP4.
References
- 1. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Pharmacological studies of the mouse cone electroretinogram | Visual Neuroscience | Cambridge Core [cambridge.org]
- 4. Activation of group III metabotropic glutamate receptors inhibits basal and amphetamine-stimulated dopamine release in rat dorsal striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A metabotropic glutamate receptor agonist enhances visual signal fidelity in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ophthalmology.wustl.edu [ophthalmology.wustl.edu]
- 7. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-AP4 Targets: A Comparative Guide to Knockout Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
L-AP4, a selective agonist for group III metabotropic glutamate receptors (mGluRs), holds significant promise for therapeutic intervention in a range of neurological and psychiatric disorders. The validation of its specific targets—mGluR4, mGluR6, mGluR7, and mGluR8—is a critical step in the drug development pipeline. Knockout (KO) mouse models have been instrumental in elucidating the physiological roles of these receptors and validating them as viable drug targets. This guide provides a comprehensive comparison of knockout mouse studies for each L-AP4 target, supported by experimental data, and contrasts this in vivo approach with alternative target validation methodologies.
L-AP4 and its Affinity for Group III mGluRs
L-AP4 exhibits varying affinities for the different group III mGluR subtypes. Understanding these differences is crucial for interpreting the effects of L-AP4 in vivo and for designing targeted therapies.
| Receptor | L-AP4 EC50 (µM) | Primary Function |
| mGluR4 | 0.1 - 0.13 | Presynaptic inhibition of transmitter release in various brain regions, including the cerebellum and basal ganglia. |
| mGluR6 | 1.0 - 2.4 | Exclusively expressed in the retina, crucial for ON-bipolar cell function in visual signal transmission. |
| mGluR7 | 249 - 337 | Widespread presynaptic inhibitor of glutamate and GABA release throughout the central nervous system. |
| mGluR8 | 0.29 | Presynaptic autoreceptor and heteroreceptor, modulating neurotransmitter release in the hippocampus and other limbic areas. |
Knockout Mouse Studies: Phenotypic Comparisons
The generation of mice lacking specific group III mGluRs has provided invaluable insights into their individual contributions to physiology and behavior. The following tables summarize key quantitative findings from these studies.
mGluR4 Knockout Mice: Enhanced Spatial Learning and Altered Motor Learning
mGluR4 knockout mice have been shown to exhibit significant alterations in cognitive and motor functions.
| Experiment | Wild-Type (WT) Performance | mGluR4 KO Performance | Key Finding |
| Radial Arm Maze (Spatial Reversal Learning) | Slower to adapt to new platform location. | Significantly accelerated learning performance in the reversal task[1]. | mGluR4 may play a role in the flexible integration of new spatial information[1]. |
| Rotating Rod | Gradual improvement in motor coordination and learning. | Deficient performance on the rotating rod motor-learning test[2]. | mGluR4 is important for learning complex motor tasks[2]. |
mGluR6 Knockout Mice: Specific Deficits in Retinal Function
Given the exclusive expression of mGluR6 in the retina, knockout mice display predictable and specific visual impairments.
| Experiment | Wild-Type (WT) Performance | mGluR6 KO Performance | Key Finding |
| Photopic Electroretinography (ERG) | Robust b-wave in response to light stimuli. | Severely reduced amplitude of the photopic ERG b-wave[3]. | mGluR6 is essential for the function of ON-bipolar cells in the cone pathway[3]. |
| Scotopic Electroretinography (ERG) | Normal a-wave and b-wave in response to low light. | Absent b-wave, indicating a loss of light-evoked signaling in ON bipolar cells[4]. | Confirms the critical role of mGluR6 in the rod visual pathway[4]. |
mGluR7 Knockout Mice: Impaired Fear Memory and Altered Anxiety
The widespread distribution of mGluR7 in the brain leads to a more complex phenotype in knockout mice, affecting emotional learning and anxiety-like behaviors.
| Experiment | Wild-Type (WT) Performance | mGluR7 KO Performance | Key Finding |
| Contextual Fear Conditioning | Significant freezing behavior in the conditioned context. | Display less freezing behavior in the conditioned context, indicating impaired fear memory[5]. | mGluR7 is crucial for the acquisition and consolidation of contextual fear memories[5]. |
| Elevated Plus Maze | Spend more time in the closed arms, indicating baseline anxiety. | Altered time spent in open and closed arms (specific data varies between studies). | mGluR7 modulates anxiety-like behaviors. |
mGluR8 Knockout Mice: Subtle Learning and Memory Deficits
mGluR8 knockout mice exhibit more subtle behavioral changes, suggesting a modulatory role in cognitive processes.
| Experiment | Wild-Type (WT) Performance | mGluR8 KO Performance | Key Finding |
| Contextual Fear Conditioning | Clear freezing response to the conditioned context. | Showed novelty-induced hyperactivity and temporally delayed and blunted responding to contextual stimuli[5]. | mGluR8 may be involved in the precise timing and expression of fear responses[5]. |
| Morris Water Maze | Efficiently learn the location of the hidden platform. | Some studies report no significant deficits in spatial learning[5]. | The role of mGluR8 in spatial learning may be less critical or compensated for by other mechanisms. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used in the cited knockout mouse studies.
Fear Conditioning Test
This test assesses associative learning and memory by pairing a neutral stimulus (context and/or an auditory cue) with an aversive stimulus (a mild footshock).
-
Habituation: The mouse is placed in the conditioning chamber and allowed to explore freely for a set period.
-
Conditioning: An auditory cue (conditioned stimulus, CS) is presented, followed by a mild footshock (unconditioned stimulus, US). This pairing is typically repeated several times.
-
Contextual Fear Testing: 24 hours later, the mouse is returned to the same chamber, and the amount of time it spends freezing (a natural fear response) is measured as an indicator of contextual fear memory.
-
Cued Fear Testing: The mouse is placed in a novel chamber with different contextual cues. The auditory cue is presented without the footshock, and freezing behavior is measured to assess cued fear memory.
Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena with walls to prevent escape.
-
Procedure: The mouse is placed in the center of the arena and allowed to explore freely for a defined period.
-
Data Collection: An automated tracking system records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Increased time in the periphery is often interpreted as a sign of anxiety.
Elevated Plus Maze
This test is another widely used assay for anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: The mouse is placed in the center of the maze and allowed to explore for a set time.
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded. A preference for the closed arms is indicative of higher anxiety levels.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: Simplified signaling pathway of Group III mGluRs.
References
- 1. Altered spatial learning and memory in mice lacking the mGluR4 subtype of metabotropic glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Photopic electroretinograms of mGluR6-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
L-AP4 and its Enantiomer: A Comparative Analysis of Potency at Group III Metabotropic Glutamate Receptors
For Immediate Publication
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed comparison of the pharmacological potency of L-2-amino-4-phosphonobutanoic acid (L-AP4) and its enantiomer, D-AP4, as agonists for group III metabotropic glutamate receptors (mGluRs). L-AP4 is a well-established and selective agonist for this receptor group, which includes mGluR4, mGluR6, mGluR7, and mGluR8.[1] These receptors are primarily located presynaptically and are coupled to Gi/o proteins, playing a crucial role in modulating neurotransmitter release by inhibiting adenylyl cyclase. Understanding the stereoselectivity of these receptors is paramount for the development of targeted therapeutics.
Potency Comparison of L-AP4 and D-AP4
Experimental data consistently demonstrates that the biological activity of AP4 at group III mGluRs resides in the L-enantiomer. L-AP4 exhibits potent agonistic activity at mGluR4, mGluR6, and mGluR8, with significantly lower potency at mGluR7.[1] In contrast, quantitative potency data for D-AP4 is scarce in the scientific literature, with studies indicating it is largely inactive. The action of L-AP4 at mGluR4 has been described as "stereo-selective," underscoring the dramatic difference in activity between the two enantiomers.
| Compound | mGluR4 EC₅₀ (µM) | mGluR6 EC₅₀ (µM) | mGluR7 EC₅₀ (µM) | mGluR8 EC₅₀ (µM) |
| L-AP4 | 0.1 - 0.13 | 1.0 - 2.4 | 249 - 337 | 0.29 |
| D-AP4 | Inactive/Not Reported | Inactive/Not Reported | Inactive/Not Reported | Inactive/Not Reported |
Signaling Pathway and Experimental Workflow
The activation of group III mGluRs by an agonist like L-AP4 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is fundamental to their role in presynaptic inhibition.
The potency of compounds like L-AP4 is typically determined through functional assays that measure the downstream effects of receptor activation, such as changes in cAMP levels.
References
Confirming L-AP4 Selectivity: A Guide to Radioligand Binding Assays
For researchers investigating the intricacies of glutamatergic neurotransmission, L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) is a critical tool. As a selective agonist for group III metabotropic glutamate receptors (mGluRs), it allows for the functional dissection of these receptors from other glutamate receptor families. However, rigorous validation of its selectivity is paramount for the accurate interpretation of experimental results. Radioligand binding assays serve as the gold standard for quantifying the affinity of a ligand for its receptor, providing robust data to confirm the selectivity profile of compounds like L-AP4.
This guide provides a comparative overview of L-AP4's selectivity, supported by experimental data and detailed protocols for conducting radioligand binding assays.
L-AP4 Selectivity Profile
L-AP4 demonstrates a distinct preference for group III mGluRs, which include mGlu4, mGlu6, mGlu7, and mGlu8. Its potency varies across these subtypes, with significantly lower affinity for group I and group II mGluRs, as well as ionotropic glutamate receptors.[1] This selectivity is crucial for its use as a specific pharmacological tool.
The agonist potency (EC₅₀) of L-AP4 at various mGluR subtypes is summarized below. Lower EC₅₀ values indicate higher potency.
| Receptor Subtype | Agonist Potency (EC₅₀) in µM | Reference Compound | Agonist Potency (EC₅₀) in µM |
| Group III | |||
| mGlu4 | 0.1 - 0.13 | (S)-3,4-DCPG | ~10 (low affinity) |
| mGlu8 | 0.29 | (S)-3,4-DCPG | 0.1 (high affinity, ~100-fold selective for mGlu8 over mGlu4)[1] |
| mGlu6 | 1.0 - 2.4 | L-Glutamate | N/A |
| mGlu7 | 249 - 337 | AMN082 (Allosteric Agonist) | N/A |
| Group I & II | >1000 |
Data compiled from multiple sources.[2][3][4][5][6]
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the inhibitory constant (Kᵢ) of a test compound like L-AP4, a competitive binding assay is employed. This assay measures the ability of the unlabeled compound to displace a specific radioligand from the receptor. A common radioligand for studying group III mGluRs is [³H]L-AP4.[7]
Materials and Reagents
-
Receptor Source: Cell membranes prepared from HEK293 cells transiently expressing a specific rat mGluR subtype (e.g., mGluR4a, mGluR8a).[7]
-
Radioligand: [³H]L-AP4
-
Test Compound: Unlabeled L-AP4 or other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[8]
-
Scintillation Cocktail
-
Scintillation Counter
Membrane Preparation
-
Culture and transfect HEK293 cells with the desired mGluR subtype DNA.
-
Harvest cells 48 hours post-transfection.[7]
-
Homogenize cells in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, protease inhibitors).[8]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[8]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[8]
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[8]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[8]
Assay Procedure
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay buffer.[8]
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.[8]
-
To each well, add:
-
50 µL of radioligand ([³H]L-AP4) at a fixed concentration (typically at or below its Kₑ value, e.g., 30 nM).[7]
-
50 µL of the competing unlabeled compound (e.g., L-AP4) at various concentrations (typically spanning 8-10 log units). For determining non-specific binding, use a high concentration of an appropriate ligand. For total binding, add buffer instead.
-
150 µL of the membrane preparation (50-120 µg of protein).[8]
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[9]
-
Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer.[8]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding for each concentration of the competitor.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))
-
Where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand.[8]
-
Visualizing the Process and Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the assay workflow and the canonical signaling pathway activated by L-AP4.
References
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-AP4 | Group III mGluR Agonists: R&D Systems [rndsystems.com]
- 3. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 4. L-AP4 | CAS:23052-81-5 | Selective group III mGlu agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. L-AP4 | Group III mGlu receptor agonist | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to (2S)-2-amino-4-phosphonobutanoic acid (L-AP4) in Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of (2S)-2-amino-4-phosphonobutanoic acid (L-AP4), a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs). We will delve into its dose-response characteristics, compare its performance with other relevant compounds, and provide detailed experimental protocols for its analysis.
Introduction to L-AP4
(2S)-2-amino-4-phosphonobutanoic acid, commonly known as L-AP4, is a pivotal pharmacological tool in the study of neuroscience. As a selective agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), it plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] These receptors are coupled to inhibitory G-proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism makes L-AP4 a valuable compound for investigating the physiological roles of group III mGluRs and for the development of therapeutic agents targeting these receptors.
Comparative Dose-Response Analysis
The potency of L-AP4 varies across the different subtypes of group III mGluRs. The following table summarizes the half-maximal effective concentration (EC50) values for L-AP4 at these receptors, alongside a comparison with another widely studied group III mGluR agonist, LY354740. This data is essential for designing experiments and interpreting results.
| Compound | mGluR4 EC50 (µM) | mGluR6 EC50 (µM) | mGluR7 EC50 (µM) | mGluR8 EC50 (µM) | Reference |
| L-AP4 | 0.1 - 0.13 | 1.0 - 2.4 | 249 - 337 | 0.29 | [2][3] |
| LY354740 | 0.018 | 0.047 | >10 | 0.024 |
Note: EC50 values can vary depending on the experimental system (e.g., cell line, expression level) and assay conditions.
Mechanism of Action: The Gi/o Signaling Pathway
The primary mechanism of action for L-AP4 involves the activation of group III mGluRs, which are coupled to the Gi/o signaling pathway. The binding of L-AP4 to the receptor triggers a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ subunits and inhibits the enzyme adenylyl cyclase. This inhibition reduces the conversion of ATP to cAMP, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels.
Figure 1: L-AP4 signaling pathway via Gi/o-coupled mGluRs.
Experimental Protocols
Adenylyl Cyclase Inhibition Assay (Forskolin-Stimulated cAMP Accumulation)
This protocol describes a common method to determine the dose-response curve of L-AP4 by measuring its ability to inhibit forskolin-stimulated cAMP production in a cell line expressing a group III mGluR.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR of interest (e.g., mGluR4) in appropriate growth medium.
-
Seed the cells into 384-well white opaque microplates at a density of 10,000-15,000 cells per well.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
2. Compound Preparation:
-
Prepare a stock solution of L-AP4 in an appropriate vehicle (e.g., water or 0.1M NaOH).
-
Perform serial dilutions of L-AP4 in assay buffer to create a range of concentrations for the dose-response curve.
3. Assay Procedure:
-
On the day of the assay, remove the growth medium from the cells and wash twice with phosphate-buffered saline (PBS).
-
Add assay buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), at a final concentration of 500 µM to each well. Incubate for 30 minutes at room temperature.
-
Add the serially diluted L-AP4 or vehicle control to the wells.
-
Immediately add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal stimulation of adenylyl cyclase (typically 1-10 µM, to be optimized for the specific cell line).
-
Incubate the plate for 20-30 minutes at room temperature.
4. cAMP Measurement (using HTRF):
-
Following the incubation, lyse the cells by adding the lysis buffer provided in a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
5. Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the L-AP4 concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.
Figure 2: Experimental workflow for dose-response analysis.
Conclusion
(2S)-2-amino-4-phosphonobutanoic acid (L-AP4) remains a cornerstone for the pharmacological investigation of group III metabotropic glutamate receptors. Its well-characterized dose-response profile and mechanism of action make it an invaluable tool for researchers in neuroscience and drug discovery. The provided comparative data and detailed experimental protocols offer a solid foundation for the design and execution of robust and reproducible studies involving L-AP4. As with any pharmacological agent, careful consideration of the experimental system and appropriate controls are paramount for obtaining meaningful and reliable results.
References
Safety Operating Guide
Navigating the Disposal of (2S)-2-amino-4-phosphonobutanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of (2S)-2-amino-4-phosphonobutanoic acid, also known as L-AP4, ensuring the protection of personnel and the environment.
(2S)-2-amino-4-phosphonobutanoic acid is a potent and selective agonist for group III metabotropic glutamate receptors and is widely used in neuroscience research.[1] While specific hazard information can vary by supplier, it is generally categorized as an irritant to the eyes, respiratory system, and skin.[2] The racemic mixture is also noted as a combustible solid. Therefore, it must be handled and disposed of as a hazardous chemical waste.
Quantitative Data Summary
As no specific quantitative limits for disposal are publicly available, general best practices for chemical waste apply. The following table outlines key considerations based on typical laboratory standards.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Laboratory Safety Protocols |
| Container Type | Chemically compatible, sealed container | General Laboratory Safety Protocols |
| Labeling | "Hazardous Waste" with full chemical name | EPA/OSHA Regulations |
| Storage | Segregated from incompatible materials | General Laboratory Safety Protocols |
| Aqueous Solutions | Do not dispose down the drain | EPA Regulations |
Experimental Protocols: Standard Disposal Procedure
The following protocol outlines the standard operating procedure for the disposal of (2S)-2-amino-4-phosphonobutanoic acid in a laboratory setting. This procedure is based on general chemical waste guidelines and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Chemically resistant, sealable waste container
-
Hazardous waste label
-
Waste disposal request form (specific to your institution)
Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Identification and Segregation:
-
Identify the waste as (2S)-2-amino-4-phosphonobutanoic acid.
-
This compound should be segregated as a solid chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Selection:
-
Choose a waste container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
Ensure the container is clean and dry before adding the waste.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "(2S)-2-amino-4-phosphonobutanoic acid". Avoid using abbreviations.
-
Include the date of accumulation and the name of the principal investigator or laboratory group.
-
-
Accumulation of Waste:
-
Carefully transfer the solid waste into the labeled container.
-
If you have a stock solution, it should be disposed of as liquid hazardous waste in a separate, appropriately labeled container. Aqueous solutions should not be stored for more than a day.[3] Do not pour aqueous solutions down the drain.
-
Keep the waste container securely sealed when not in use.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Request for Disposal:
-
Once the waste container is full or you are ready for its disposal, complete your institution's chemical waste pickup request form.
-
Follow your institution's procedures for scheduling a pickup with the EHS department.
-
Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of (2S)-2-amino-4-phosphonobutanoic acid.
References
Personal protective equipment for handling (2S)-2-amino-4-phosphonobutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2S)-2-amino-4-phosphonobutanoic acid in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
(2S)-2-amino-4-phosphonobutanoic acid is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.[1][2] The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from dust particles and potential splashes.[2][3] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[2] |
| Respiratory | NIOSH-approved N95 dust mask or equivalent respirator | To prevent inhalation of dust particles, especially when handling the solid form. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of (2S)-2-amino-4-phosphonobutanoic acid, from preparation to post-experiment cleanup.
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
-
Weighing and Solution Preparation :
-
Handle the solid material carefully to avoid generating dust.[4]
-
If weighing the powder, do so within the fume hood.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
-
During Experimentation :
-
Post-Handling and Cleanup :
-
Thoroughly wash hands with soap and water after handling is complete.[2]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly dispose of contaminated PPE.
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical advice.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of (2S)-2-amino-4-phosphonobutanoic acid and its waste is crucial to prevent environmental contamination.
-
Solid Waste :
-
Liquid Waste (Solutions) :
-
Aqueous solutions should be collected in a designated, labeled waste container.
-
Do not discharge solutions containing this chemical into the sewer system.[1]
-
The pH of the waste solution may need to be neutralized before disposal, following institutional and local regulations.
-
-
Spill Cleanup :
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of (2S)-2-amino-4-phosphonobutanoic acid.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
